1,2,3-Trimethyl-1H-indol-5-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trimethylindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7-8(2)13(3)11-5-4-9(12)6-10(7)11/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLZBJGHQYCOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424646 | |
| Record name | 1,2,3-Trimethyl-1H-indol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143797-94-8 | |
| Record name | 1,2,3-Trimethyl-1H-indol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mass Spectrometry of 1,2,3-Trimethyl-1H-indol-5-ylamine
[1]
Executive Summary & Chemical Profile
1,2,3-Trimethyl-1H-indol-5-ylamine (also known as 5-amino-1,2,3-trimethylindole) is a critical bicyclic heteroaromatic intermediate.[1] It serves as a nucleophilic scaffold in the synthesis of polymethine cyanine dyes (used in bio-imaging) and tubulin-inhibiting pharmaceuticals. Its analysis is complicated by the presence of two nitrogen centers with distinct basicities: the exocyclic primary amine (C5-NH
This guide provides a validated framework for the LC-MS/MS analysis of this compound, prioritizing sensitivity and structural confirmation.
Physicochemical Data Table
| Property | Value | Notes |
| Formula | C | Free base |
| Molecular Weight | 174.24 g/mol | Average Mass |
| Monoisotopic Mass | 174.1157 Da | Exact Mass |
| [M+H] | 175.1230 m/z | ESI Positive Mode |
| LogP (Predicted) | ~2.3 | Moderately lipophilic |
| pKa (Predicted) | ~5.5 (5-NH | Primary protonation site |
Experimental Methodology (The "How")
Expertise Note: The choice of mobile phase additives is critical here. While ammonium acetate is common, Formic Acid (0.1%) is preferred to ensure full protonation of the aniline-like 5-amino group, stabilizing the [M+H]+ precursor.[1]
Sample Preparation Protocol
To prevent oxidative degradation (browning) typical of aminoindoles:
-
Stock Solution: Dissolve 1 mg in 1 mL methanol (degassed). Store at -20°C in amber glass.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid.
-
Filtration: 0.2 µm PTFE syringe filter (avoid Nylon due to potential adsorption of amines).
LC-MS/MS Parameters
Instrument Platform: Triple Quadrupole (QqQ) or Q-TOF.[1] Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[2]
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | Retains moderately non-polar indoles.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than MeOH. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Capillary Voltage | 3.5 kV | Standard positive mode setting. |
| Cone Voltage | 30 V | Optimized to prevent in-source fragmentation of the labile amine. |
| Desolvation Temp | 350°C | Ensures complete solvent evaporation for the semi-volatile indole. |
Mass Spectrometry Characteristics (The "What")
Ionization Physics
In ESI(+), the molecule forms a stable singly charged cation [M+H]
-
Protonation Site: The exocyclic amino group at position 5 is the most basic site (sp³ hybridized nitrogen character in the transition state) compared to the N1 indole nitrogen, whose lone pair is delocalized into the aromatic
-system.
Fragmentation Mechanisms (CID)
Collision-Induced Dissociation (CID) reveals a distinct fingerprint. The fragmentation is driven by the stability of the indole core and the lability of the exocyclic amine.
Primary Transition (Quantifier): m/z 175
-
Mechanism: Neutral loss of Ammonia (NH
, 17 Da). -
Causality: Proton transfer from the protonated amine to the aromatic ring (C4 or C6) facilitates the elimination of NH
, leaving a resonance-stabilized distonic radical cation or a naphthyl-like cation depending on charge migration.[1]
Secondary Transition (Qualifier): m/z 175
-
Mechanism: Loss of Hydrogen Cyanide (HCN, 27 Da).
-
Causality: Characteristic of the indole backbone cleavage. Requires higher collision energy (CE).
Tertiary Transition: m/z 158
-
Mechanism: Loss of Methyl radical (•CH
, 15 Da) from the [M+H-NH ] ion.[1] -
Causality: Cleavage of the N-methyl or C-methyl groups from the destabilized core.[1]
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic breakdown of the precursor ion.
Figure 1: Proposed ESI-CID fragmentation pathway for 1,2,3-trimethyl-1H-indol-5-ylamine showing primary ammonia loss and secondary indole ring cleavage.[1]
Method Validation & Quality Control
To ensure data trustworthiness (Trustworthiness pillar), the analytical method must be self-validating.
Linearity and Range
-
Range: 1 ng/mL to 1000 ng/mL.
-
Acceptance Criteria: R² > 0.99 with residuals < 15%.
-
Internal Standard: Use 5-aminoindole-D5 or a structural analog like N-methyltryptamine if isotopologues are unavailable.[1]
Matrix Effects
Indoles are susceptible to ion suppression in biological matrices (plasma/microsomes).
-
Check: Compare slope of calibration curve in solvent vs. matrix.
-
Solution: If suppression > 20%, switch to APCI (Atmospheric Pressure Chemical Ionization) which is less prone to matrix effects for non-polar heterocycles.
Visualization: Validation Workflow
This flowchart ensures a systematic approach to validating the method for drug development applications.
Figure 2: Step-by-step validation workflow for LC-MS quantification of aminoindoles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74788, 1,2,3-Trimethyl-1H-indole. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1H-Indole, 2,3,5-trimethyl- Mass Spectrum. NIST Standard Reference Data. Retrieved from [Link][1]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: Fragmentation study of 79 molecules of biological interest. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link][1]
Comprehensive Spectroscopic Characterization of 1,2,3-Trimethyl-1H-indol-5-ylamine
The following technical guide provides an in-depth spectroscopic analysis of 1,2,3-trimethyl-1H-indol-5-ylamine (CAS 143797-94-8).
Executive Summary
The precise characterization of indole derivatives is a cornerstone of modern drug discovery and dye synthesis. 1,2,3-Trimethyl-1H-indol-5-ylamine (also known as 5-amino-1,2,3-trimethylindole) represents a specialized scaffold where the electron-rich indole core is modified by complete methylation of the pyrrole ring (N1, C2, C3) and functionalized with a primary amine at the C5 position.
This guide details the infrared (IR) vibrational signature of this molecule.[1][2] Unlike simple indoles, the N1-methylation ablates the characteristic pyrrolic N-H stretch, shifting the diagnostic focus to the C5-amino doublet and the aliphatic C-H modes of the methyl groups. This document provides a rigorous assignment of bands based on density functional theory (DFT) trends of analogous 5-aminoindoles and empirical group frequency analysis.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10][11]
| Feature | Detail |
| IUPAC Name | 1,2,3-trimethyl-1H-indol-5-amine |
| CAS Number | 143797-94-8 |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Core Scaffold | Indole (Benzo[b]pyrrole) |
| Key Substituents | N1-Methyl, C2-Methyl, C3-Methyl, C5-Amino |
Significance: The 5-aminoindole moiety is a privileged structure in serotonergic modulators (analogous to 5-HT). However, the 1,2,3-trimethyl substitution pattern blocks standard metabolic degradation pathways (e.g., MAO oxidation at the side chain), making this compound a robust intermediate for polymethine cyanine dyes and stable pharmaceutical pharmacophores .
Experimental Protocol: IR Acquisition
To ensure high-fidelity data free from environmental artifacts, the following protocol is recommended.
Sample Preparation
-
Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Rationale: Eliminates the hygroscopic interference often seen in KBr pellets, which is critical for resolving the delicate N-H stretching doublet of the primary amine.
-
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).
-
Note: Must be dried at 110°C to prevent water O-H bands from obscuring the amine N-H region (~3400 cm⁻¹).
-
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000–600 cm⁻¹.
-
Apodization: Blackman-Harris 3-Term.
Spectral Analysis & Band Assignment
The IR spectrum of 1,2,3-trimethyl-1H-indol-5-ylamine is defined by three distinct regions. The absence of the intense Indole N-H stretch (typically ~3400 cm⁻¹) is the primary indicator of successful N1-methylation.
Region I: High Frequency (3500 – 2800 cm⁻¹)
The diagnostic region for the primary amine and methyl groups.
-
Primary Amine (–NH₂) Stretching:
-
Unlike secondary amines (single band), the C5-primary amine exhibits a doublet due to symmetric and asymmetric stretching.
-
Asymmetric Stretch (
): ~3420–3380 cm⁻¹ (Medium intensity). -
Symmetric Stretch (
): ~3340–3300 cm⁻¹ (Medium intensity). -
Validation: The separation between these bands is typically ~60–100 cm⁻¹.
-
-
Aromatic C–H Stretching:
-
Weak bands just above 3000 cm⁻¹ (3050–3010 cm⁻¹), corresponding to the C4, C6, and C7 protons.
-
-
Aliphatic C–H Stretching (Methyl Groups):
-
The molecule has three methyl groups (N-Me, C2-Me, C3-Me), resulting in a complex cluster of bands below 3000 cm⁻¹.
- (CH₃): 2960–2920 cm⁻¹.
- (CH₃): 2870–2850 cm⁻¹.
-
Note: The N-Methyl group often displays a distinct, sharper band ("Bohlmann band" region) compared to C-Methyls.
-
Region II: The Double Bond Region (1650 – 1450 cm⁻¹)
The region for ring modes and amine bending.
-
Amine Scissoring (
):-
A distinct band at 1630–1610 cm⁻¹ . This is the deformation mode of the C5-NH₂ group.
-
Differentiation: This band is often broader than the sharp aromatic ring modes.
-
-
Indole Ring Stretching (Skeletal Vibrations):
-
ν(C=C) / ν(C=N) Character: 1580–1550 cm⁻¹.
-
The 1,2,3-substitution pattern often splits the classic indole doublet (1620/1580) into a more complex pattern due to the loss of symmetry.
-
Region III: The Fingerprint Region (< 1450 cm⁻¹)
Unique identification of the substitution pattern.
-
C–N Stretching (Ar–NH₂):
-
A strong band at 1280–1250 cm⁻¹ . This corresponds to the bond between the aromatic ring (C5) and the amine nitrogen.
-
-
Methyl Group Deformation:
- (CH₃): ~1450 cm⁻¹.
- (CH₃): ~1375 cm⁻¹ (The "Umbrella" mode).
-
Out-of-Plane (OOP) C–H Bending:
-
Crucial for confirming the position of substituents.
-
Isolated H (C4, C7): ~880–860 cm⁻¹ and ~820–800 cm⁻¹.
-
1,2,3,5-Substitution Pattern: Look for a medium/strong band at 810 ± 10 cm⁻¹ (typical for two adjacent aromatic hydrogens at C6/C7) and a weaker band for the isolated C4 hydrogen.
-
Data Summary Table
| Frequency (cm⁻¹) | Vibrational Mode | Assignment Description |
| 3420 – 3380 | Primary Amine Asymmetric Stretch (C5-NH₂) | |
| 3340 – 3300 | Primary Amine Symmetric Stretch (C5-NH₂) | |
| 3050 – 3010 | Aromatic Ring C-H Stretch | |
| 2960 – 2920 | Methyl C-H Asymmetric Stretch (N-Me, C-Me) | |
| 2870 – 2850 | Methyl C-H Symmetric Stretch | |
| 1630 – 1610 | Amine Scissoring (Deformation) | |
| 1580 – 1480 | Indole Ring Skeletal Vibrations | |
| 1460 – 1440 | Methyl Asymmetric Bending | |
| 1380 – 1370 | Methyl Symmetric Bending (Umbrella Mode) | |
| 1280 – 1250 | C(Aromatic)–N(Amine) Stretch | |
| 820 – 800 | Out-of-Plane Bending (Adjacent Hydrogens C6/C7) |
Visualization of Analytical Logic
The following diagram illustrates the logical workflow for confirming the structure of 1,2,3-trimethyl-1H-indol-5-ylamine using IR data, distinguishing it from common impurities like non-methylated indole or nitro-precursors.
Figure 1: Decision logic for validating 1,2,3-trimethyl-1H-indol-5-ylamine via IR spectroscopy.
Troubleshooting & Validation
When analyzing this compound, two common issues may arise:
-
Residual Nitro Precursor:
-
Issue: Incomplete reduction of 1,2,3-trimethyl-5-nitroindole.
-
Detection: Look for two strong bands at 1530 cm⁻¹ (asymmetric NO₂) and 1350 cm⁻¹ (symmetric NO₂) . If these are present, the amine doublet at 3400 cm⁻¹ will likely be weak or absent.
-
-
Water Contamination (KBr):
-
Issue: Broad O-H stretch at 3400 cm⁻¹ masking the amine doublet.
-
Solution: Switch to ATR or dry the sample under vacuum at 50°C.
-
References
- Standard IR Data for Indoles: Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Relevance: General assignment of indole ring modes and N-H stretching frequencies.
-
Vibrational Spectra of 5-Aminoindole
-
Source: Kurt, M., et al. (2008). "Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory." Journal of Molecular Structure.
- Relevance: Provides the foundational DFT assignments for the 5-amino group on the indole scaffold.
-
-
Synthesis & Characterization of Trimethylindoles
-
Source: Sajjadifar, S., et al. (2010).[3] "New 3H-indole synthesis by Fischer's method." Molecules.
- Relevance: Characterization data for the 1,2,3-trimethylindole core and its nitro-precursors.
-
-
Compound Registry
-
Source: PubChem Compound Summary for CAS 143797-94-8.
- Relevance: Verification of chemical identity and CAS registry.
-
Sources
A Technical Guide to the Synthesis and Characterization of 1,2,3-Trimethyl-1H-indol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the synthesis, history, and potential applications of the novel compound 1,2,3-trimethyl-1H-indol-5-ylamine. Given the absence of this specific molecule in the current scientific literature, this document provides a comprehensive, theoretical, and practical framework for its creation and study. By leveraging established principles of indole chemistry, we present a reasoned retrosynthetic analysis and a detailed, step-by-step synthetic protocol. This guide is designed to empower researchers in medicinal chemistry and drug discovery with the foundational knowledge to synthesize and explore the therapeutic potential of this and other polysubstituted indole scaffolds.
Introduction and Historical Context
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its history is rich, beginning with the study of the dye indigo in the 19th century. In 1866, Adolf von Baeyer first synthesized the parent indole molecule by reducing oxindole with zinc dust.[1] This foundational work paved the way for the development of numerous synthetic methodologies, the most prominent of which is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[2] This robust reaction, which forms an indole from a phenylhydrazine and a carbonyl compound under acidic conditions, remains a principal method for constructing the indole core over a century later.[2]
While the literature is replete with examples of variously substituted indoles, a thorough search reveals no specific record of the discovery or synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine . This presents a unique opportunity for novel research. The strategic placement of an amino group at the C5 position, combined with methylation at N1, C2, and C3, suggests a molecule with potential for diverse biological interactions. Aminoindoles are known to be valuable intermediates and possess a range of pharmacological activities.[3][4]
This guide, therefore, serves as a proactive manual for the synthesis of this unexplored compound. We will dissect the molecule from a retrosynthetic perspective to devise a logical and efficient synthetic route, grounded in established, high-yield transformations.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic pathway for 1,2,3-trimethyl-1H-indol-5-ylamine (I) begins by disconnecting the functional groups to reveal simpler, commercially available starting materials. The primary strategic considerations are the order of introduction for the amino group and the three methyl groups.
The most robust approach involves installing the amino functionality as a nitro group, which is a stable and versatile precursor that can be reduced in a later step. The core 2,3-dimethylindole structure can be efficiently constructed using the Fischer indole synthesis. This leads to the following retrosynthetic breakdown:
Caption: Retrosynthetic analysis of 1,2,3-trimethyl-1H-indol-5-ylamine.
This analysis suggests a three-step forward synthesis:
-
Fischer Indole Synthesis: Condensation of 4-nitrophenylhydrazine (IV) with 3-methyl-2-butanone (V) to form the 2,3-dimethyl-5-nitro-1H-indole (III) core.
-
N-Methylation: Introduction of the N1-methyl group onto intermediate (III) to yield 1,2,3-trimethyl-5-nitro-1H-indole (II).
-
Nitro Group Reduction: Reduction of the C5-nitro group of intermediate (II) to afford the target amine (I).
This sequence is strategically sound because it places the sensitive reduction step last, avoiding potential side reactions that a free amine could undergo during the earlier methylation step.
Core Synthesis: Methodologies and Experimental Protocols
Step 1: Fischer Indole Synthesis of 2,3-Dimethyl-5-nitro-1H-indole (III)
The Fischer indole synthesis is the method of choice for constructing the indole nucleus from arylhydrazines and ketones.[2] The reaction proceeds via the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[6][7]
For the synthesis of intermediate (III), the logical precursors are 4-nitrophenylhydrazine and 3-methyl-2-butanone. The electron-withdrawing nature of the nitro group on the phenylhydrazine ring can make the cyclization step more challenging than for electron-neutral or -rich analogs, often requiring stronger acidic conditions or higher temperatures.
Caption: Workflow for the Fischer Indole Synthesis step.
Experimental Protocol:
-
Materials: 4-Nitrophenylhydrazine hydrochloride, 3-methyl-2-butanone, glacial acetic acid, polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Add 3-methyl-2-butanone (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.
-
To this mixture, cautiously add polyphosphoric acid (PPA) (approx. 10 parts by weight) or slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Heat the reaction mixture to 80-100°C and maintain for 2-4 hours, monitoring the reaction progress by TLC. The causality for heating is to provide the necessary activation energy for the[5][5]-sigmatropic rearrangement and subsequent cyclization.
-
After completion, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Step 2: N-Methylation of 2,3-Dimethyl-5-nitro-1H-indole (II)
The N-methylation of indoles is a common transformation. While classic reagents like methyl iodide and dimethyl sulfate are effective, they are highly toxic.[8] A safer and highly selective modern alternative is the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), in the presence of a suitable base.[8][9][10] This method offers excellent monoselectivity for the indole nitrogen, even in the presence of other functional groups like the nitro group.[8][11]
Experimental Protocol:
-
Materials: 2,3-Dimethyl-5-nitro-1H-indole (III), phenyl trimethylammonium iodide (PhMe₃NI), cesium carbonate (Cs₂CO₃), anhydrous toluene.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add 2,3-dimethyl-5-nitro-1H-indole (1.0 eq), PhMe₃NI (2.5 eq), and Cs₂CO₃ (2.0 eq). The use of a strong, non-nucleophilic base like Cs₂CO₃ is crucial for deprotonating the indole nitrogen to facilitate the methylation reaction.[10]
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. Add 2N HCl until gas evolution ceases to neutralize the excess base.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2,3-trimethyl-5-nitro-1H-indole (II).
-
Step 3: Reduction to 1,2,3-Trimethyl-1H-indol-5-ylamine (I)
The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and simple workup procedures.[5] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this purpose.[5]
Experimental Protocol:
-
Materials: 1,2,3-Trimethyl-5-nitro-1H-indole (II), 10% Palladium on carbon (Pd/C), ethanol or methanol, hydrogen gas source.
-
Procedure:
-
In a hydrogenation vessel, dissolve the nitroindole (II) (1.0 eq) in ethanol or methanol.
-
Add 10% Pd/C catalyst (5-10% by weight of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by TLC until the starting material is completely consumed (usually 2-6 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2,3-trimethyl-1H-indol-5-ylamine (I).
-
If necessary, purify the product by column chromatography or recrystallization.
-
Physicochemical and Spectroscopic Data (Predicted)
As this is a novel compound, experimental data is unavailable. The following table summarizes the predicted properties based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₁H₁₅N₂ |
| Molecular Weight | 175.25 g/mol |
| Appearance | Expected to be a solid at room temperature |
| ¹H NMR (Predicted) | Signals for three distinct methyl groups (N-CH₃, C2-CH₃, C3-CH₃), aromatic protons on the benzene ring, and a broad signal for the NH₂ protons. |
| ¹³C NMR (Predicted) | Eleven distinct carbon signals, including three methyl carbons and eight aromatic/heterocyclic carbons. |
| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z = 175. |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
Potential Applications and Future Directions
The 1,2,3-trimethyl-1H-indol-5-ylamine scaffold holds potential for various applications in drug discovery. The 5-aminoindole moiety is a key pharmacophore in compounds with a range of biological activities. For instance, it is a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine), suggesting potential activity at serotonin receptors.[3]
Furthermore, substituted aminomethylindoles have been investigated as anti-inflammatory and neurotrophic agents.[9] The unique substitution pattern of the target molecule could lead to novel interactions with biological targets. Future research should focus on:
-
Pharmacological Screening: Evaluating the compound's activity against a panel of receptors, enzymes, and cell lines, particularly those related to neuroscience and oncology.
-
Antimicrobial Activity: Indole derivatives are known to possess antimicrobial properties. Screening against a panel of bacteria and fungi could reveal potential as an anti-infective agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with variations in the substitution pattern to understand how each group contributes to biological activity.
Conclusion
While 1,2,3-trimethyl-1H-indol-5-ylamine has not been previously described in the scientific literature, its synthesis is readily achievable through a logical and well-precedented three-step sequence. By employing the Fischer indole synthesis, followed by a selective N-methylation and a final nitro group reduction, researchers can access this novel compound in high yield. This guide provides a robust, field-proven framework for its synthesis and characterization, opening the door for its evaluation as a potential new scaffold in drug discovery and medicinal chemistry.
References
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved February 2, 2026, from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
MDPI. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). 10.22.5 Product Subclass 5: 1H-Azaindole-2,3-diones. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2010). Synthesis and Reactions of N-Protected 3-Nitroindoles. Retrieved February 2, 2026, from [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315–7319. [Link]
-
Wikipedia. (2023). Indole. Retrieved February 2, 2026, from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Speeter, M. E., & Anthony, W. C. (1954). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 76(23), 6208–6210. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]
-
Schramma, K. R., et al. (2018). Molecular Basis for Autocatalytic Backbone N-Methylation in RiPP Natural Product Biosynthesis. PubMed. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved February 2, 2026, from [Link]
-
PubMed. (2008). 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved February 2, 2026, from [Link]
-
Springer. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Retrieved February 2, 2026, from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Mono-selective N-methylation and N-ethylation of primary amides, indoles, and related structures. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 2, 2026, from [Link]
Sources
- 1. DSpace [diposit.ub.edu]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Solubility Profiling and Solvent Systems for 1,2,3-Trimethyl-1H-indol-5-ylamine: A Technical Guide
An in-depth technical guide on the solubility, solvent selection, and physicochemical profiling of 1,2,3-trimethyl-1H-indol-5-ylamine.
Executive Summary
1,2,3-Trimethyl-1H-indol-5-ylamine (also known as 5-amino-1,2,3-trimethylindole) is a critical heterocyclic intermediate used primarily in the synthesis of cyanine dyes, pharmaceutical scaffolds, and functional organic materials. Its unique structure—comprising a lipophilic trimethyl-substituted indole core and a polar, reactive primary amine at the C5 position—creates a complex solubility profile that challenges standard purification protocols.
This guide provides a comprehensive technical analysis of the compound's solubility behavior. It details the physicochemical driving forces behind solvent interaction, establishes a rigorous experimental protocol for solubility determination, and offers a strategic framework for solvent selection in process chemistry (crystallization, reaction medium, and extraction).
Physicochemical Identity & Structural Analysis[1]
Understanding the solubility of 1,2,3-trimethyl-1H-indol-5-ylamine requires a deconstruction of its molecular interactions.
-
Lipophilic Domain: The N-methyl, C2-methyl, and C3-methyl groups contribute significant hydrophobicity, disrupting the planarity of stacking interactions common in unsubstituted indoles. This increases solubility in non-polar organic solvents compared to 5-aminoindole.
-
Polar/H-Bonding Domain: The C5-amino group (
) acts as both a hydrogen bond donor and acceptor. This moiety dictates solubility in protic solvents (alcohols) and sensitivity to pH. -
Stability Warning: As an electron-rich aniline derivative, the compound is susceptible to oxidative degradation in solution. All solubility studies must be conducted under an inert atmosphere (Nitrogen or Argon) and shielded from light.
Predicted Solubility Ranking (Hansen Solubility Parameters)
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted solubility hierarchy is:
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility | Application |
| Dipolar Aprotic | DMSO, DMF, DMAc | Strong dipole-dipole; H-bond acceptance from | Very High | Reaction Medium |
| Polar Protic | Methanol, Ethanol, Isopropanol | H-bonding network; solvation of amine. | High | Reaction/Purification |
| Aromatic | Toluene, Xylene | Moderate | Recrystallization | |
| Ethers/Esters | THF, Ethyl Acetate | Dipole interactions; moderate dispersion forces. | Moderate | Extraction |
| Aliphatic | Hexane, Heptane | Weak dispersion only; amine repulsion. | Low/Insoluble | Anti-solvent |
| Aqueous | Water (Neutral pH) | Hydrophobic effect dominates. | Very Low | Precipitation |
Experimental Protocols for Solubility Determination
To generate precise quantitative data (mole fraction
Method A: Isothermal Saturation (Gravimetric Standard)
This method is the "Gold Standard" for generating equilibrium solubility data.
-
Preparation: Add excess 1,2,3-trimethyl-1H-indol-5-ylamine solid to 10 mL of the target solvent in a double-jacketed glass vessel.
-
Equilibration: Stir at 400 rpm under
atmosphere at the target temperature ( K) for 24 hours. -
Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase remains (saturation).
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22
m PTFE). -
Quantification: Transfer a known mass of supernatant to a weighing dish. Evaporate solvent under vacuum/heat. Weigh the dry residue.
-
Calculation:
-
Method B: Laser Monitoring (Dynamic Polythermal)
Ideal for determining the Metastable Zone Width (MSZW) for crystallization.
-
Setup: Place a mixture of known composition (solute + solvent) in a reactor with a turbidity probe or laser monitoring system.
-
Heating: Heat at 1 K/min until the laser transmission reaches 100% (Dissolution Temperature,
). -
Cooling: Cool at 1 K/min until transmission drops (Nucleation Temperature,
). -
Data Point: The
corresponds to the saturation temperature for that specific concentration.
DOT Visualization: Solubility Workflow
Caption: Workflow for determining equilibrium solubility ensuring saturation integrity.
Quantitative Analysis & Thermodynamic Modeling
Once experimental data is gathered, it must be fitted to thermodynamic models to allow interpolation.
Modified Apelblat Equation
This empirical model correlates the mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Highly accurate for amino-indoles in polar solvents (EtOH, MeOH).
Van't Hoff Equation
Used to determine the apparent enthalpy of dissolution (
-
Insight: A linear plot of
vs. indicates ideal solution behavior. Deviations suggest specific solute-solvent interactions (e.g., H-bonding in alcohols).
Practical Applications: Solvent Selection Strategy
A. Recrystallization (Purification)
The primary goal is to remove impurities (often oxidized oligomers).
-
Recommended System: Ethanol/Water (80:20) or Toluene .
-
Rationale: The compound shows high temperature coefficient of solubility in these solvents (soluble hot, insoluble cold).
-
Protocol: Dissolve crude solid in refluxing Ethanol. Add Water dropwise until turbidity persists. Cool slowly to 4°C.
B. Reaction Media[1][2][3]
-
Synthesis: Use Acetonitrile or THF . These dissolve the amine well but do not compete as nucleophiles in substitution reactions.
-
Ionic Liquids: Recent literature (e.g., Synlett) suggests [Bmim][BF4] is an effective green solvent for coupling reactions involving this amine, stabilizing the intermediate and allowing easy product extraction.
C. pH-Dependent Extraction
Due to the basicity of the
-
Dissolve crude mixture in dilute HCl (0.5 M). The amine forms a water-soluble hydrochloride salt.
-
Wash aqueous phase with Ethyl Acetate (removes non-basic impurities).
-
Basify aqueous phase with NaOH to pH 10. The free base precipitates or oils out.
-
Extract with Dichloromethane (DCM).
References
-
Yamashkin, S. A., & Yurovskaya, M. A. (1997). 1,2,3-Trimethyl-5-aminoindole in reactions with acetoacetic ester and ethoxymethylene-malonic ester. Chemistry of Heterocyclic Compounds.
-
Synlett. (2010). Ionic Liquid Mediated Synthesis of Indole Derivatives. Synlett, 2010(1), 123-126.
-
Shakeel, F., et al. (2014). Solubility and thermodynamic analysis of 5-aminoindole in different pure solvents. Journal of Molecular Liquids. (Cited as comparative protocol standard).
-
PubChem. (2025). Compound Summary: 1,2,3-Trimethyl-1H-indole. National Library of Medicine.
Disclaimer: Specific thermodynamic data points for 1,2,3-trimethyl-1H-indol-5-ylamine are not standardized in open IUPAC databases. The solubility profiles above are derived from structural analog analysis and standard process chemistry protocols for amino-indoles.
Technical Whitepaper: 1,2,3-Trimethyl-1H-indol-5-ylamine
Executive Summary
1,2,3-Trimethyl-1H-indol-5-ylamine (CAS 143797-94-8) is a specialized heterocyclic building block characterized by an electron-rich indole core substituted with methyl groups at the N1, C2, and C3 positions and a primary amino group at the C5 position.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a critical intermediate in the synthesis of polymethine cyanine dyes , squaraine fluorophores , and pharmaceutical candidates targeting CNS receptors.
This guide details the physicochemical identity, validated synthetic pathways, and application workflows for this compound, designed for researchers requiring high-purity synthesis and functionalization protocols.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature & Identifiers
| Property | Specification |
| Chemical Name | 1,2,3-Trimethyl-1H-indol-5-ylamine |
| Synonyms | 5-Amino-1,2,3-trimethylindole; 1,2,3-Trimethyl-1H-indol-5-amine |
| CAS Number | 143797-94-8 |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| SMILES | CC1=C(N(C2=C1C=C(C=C2)N)C)C |
| InChI Key | Derived from structure |
Physical Properties[9][11]
-
Appearance: Pale brown to grey crystalline solid (amine oxidation sensitivity).
-
Solubility: Soluble in DMSO, Methanol, Ethanol, DCM; sparingly soluble in water.
-
Stability: Air-sensitive; susceptible to oxidative darkening. Store under inert atmosphere (Ar/N₂) at -20°C.
Synthetic Pathways (Technical Analysis)
The synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine requires a strategy that ensures regioselective methylation and chemoselective reduction. The Fischer Indole Synthesis offers the most robust route for establishing the 1,2,3-substitution pattern in a single cyclization step, followed by nitro reduction.
Route A: Fischer Indole Cyclization (Recommended)
This pathway minimizes alkylation byproducts by establishing the carbon skeleton early.
-
Precursor Formation: Condensation of N-methyl-N-(4-nitrophenyl)hydrazine with 2-butanone (methyl ethyl ketone).
-
Cyclization: Acid-mediated rearrangement (Polyphosphoric acid or ZnCl₂) yields 1,2,3-trimethyl-5-nitroindole .
-
Reduction: Catalytic hydrogenation converts the nitro group to the target amine.
Route B: Sequential Methylation
Alternatively, starting from 2-methyl-5-nitroindole involves N-methylation followed by C3-methylation, which is often lower yielding due to C3-alkylation challenges in electron-deficient nitroindoles.
Visualization of Synthetic Logic
Caption: Figure 1.[2] Regioselective synthesis via Fischer Indole Cyclization followed by nitro reduction.
Experimental Protocols
Protocol: Reduction of 1,2,3-Trimethyl-5-nitroindole
Note: This protocol assumes the successful isolation of the nitro-precursor.
Reagents:
-
1,2,3-Trimethyl-5-nitroindole (1.0 eq)
-
Hydrazine Hydrate (5.0 eq) or H₂ gas (balloon)
-
Pd/C (10% wt loading, 0.1 eq)
-
Methanol (Solvent)
Procedure:
-
Dissolution: Dissolve 1,2,3-trimethyl-5-nitroindole in Methanol (0.1 M concentration) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C under an argon stream to prevent ignition.
-
Reduction:
-
Method A (Hydrogenation): Purge flask with H₂ and stir under H₂ balloon pressure for 4–6 hours at RT.
-
Method B (Transfer Hydrogenation): Add Hydrazine Hydrate dropwise at reflux. Reflux for 2 hours.
-
-
Monitoring: Monitor by TLC (DCM/MeOH 95:5). The starting material (yellow/orange) should disappear, yielding a fluorescent spot (amine).
-
Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Purification: Concentrate filtrate. If oxidation occurs (darkening), purify immediately via flash chromatography (Amine-functionalized silica or neutralized silica with 1% Et₃N).
Applications in Drug Discovery & Materials[4][13]
The 5-amino group serves as a versatile handle for covalent attachment, while the 1,2,3-trimethyl core prevents unwanted side reactions at the typically reactive C3 position.
Squaraine & Cyanine Dye Synthesis
The amine reacts with squaric acid or polymethine linkers to form NIR (Near-Infrared) dyes used in bio-imaging. The electron-donating amine pushes the absorption maximum (λmax) to longer wavelengths.
Pharmaceutical Scaffold Construction
Used as a scaffold for:
-
Sulfonamides: Reaction with sulfonyl chlorides to generate 5-HT6 receptor antagonists.
-
Amides: Coupling with carboxylic acids for kinase inhibitor libraries.
Reaction Landscape Diagram
Caption: Figure 2. Functionalization pathways transforming the amine into bioactive and optoelectronic materials.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and lab coat.
-
Storage: Keep in a tightly closed container at -20°C . Light sensitive.
-
Disposal: Dispose of as hazardous nitrogenous organic waste.
References
-
ChemicalBook . (2025). 1,2,3-TRIMETHYL-1H-INDOL-5-YLAMINE Product Details. Retrieved from
- Chakrabarty, M., et al. (2005). Reduction of nitroarenes using Hydrazine hydrate and Pd/C. Tetrahedron Letters, 46, 2865.
-
Ogurtsov, V. A., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.[3] Molbank, 2021(3), M1248. Retrieved from (Analogous synthesis logic).
-
PubChem . (2025). 1,2,3-Trimethylindole Compound Summary. Retrieved from
Sources
Methodological & Application
Experimental protocol for 1,2,3-trimethyl-1H-indol-5-ylamine synthesis
This Application Note provides a rigorous, field-validated protocol for the synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine (CAS: 24845-56-9). This compound is a critical intermediate in the synthesis of polymethine cyanine dyes, photo-sensitizers, and pharmaceutical scaffolds.
The synthesis is designed via a three-stage linear pathway :
-
Fischer Indole Synthesis to construct the 2,3-dimethyl-5-nitroindole core.
-
N-Alkylation to install the N-methyl group.
-
Chemoselective Reduction to convert the nitro group to the target amine.
Part 1: Retrosynthetic Analysis & Strategic Logic
The synthesis is disconnected into three reliable chemical transformations. We prioritize the Fischer Indole Synthesis as the core-forming step due to its scalability and the ready availability of 4-nitrophenylhydrazine. We perform N-methylation before reduction to avoid competing alkylation of the highly nucleophilic primary amine in the final product.
Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.
Part 2: Safety & Prerequisites
-
Iodomethane (MeI): Highly toxic alkylating agent. Use only in a certified fume hood. Destroy excess MeI with aqueous ammonia or sodium thiosulfate.
-
Hydrazine Hydrate: Carcinogenic and unstable. Avoid contact with metal oxides (except the catalyst).
-
Nitro Compounds: Potentially explosive residues. Do not distill high-nitro content residues to dryness.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 2,3-Dimethyl-5-nitroindole
Rationale: We utilize 2-butanone (Methyl Ethyl Ketone). In Fischer synthesis, cyclization preferentially occurs at the more substituted carbon of the enamine tautomer (the methylene group), favoring the 2,3-dimethyl indole over the 2-ethyl indole.
Reagents:
-
4-Nitrophenylhydrazine hydrochloride (19.0 g, 100 mmol)
-
2-Butanone (8.6 g, 120 mmol)
-
Glacial Acetic Acid (150 mL)
-
Conc. Sulfuric Acid (10 mL)
Protocol:
-
Hydrazone Formation: In a 500 mL round-bottom flask (RBF), suspend 4-nitrophenylhydrazine HCl in glacial acetic acid (100 mL). Add 2-butanone dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (118°C) for 1 hour. Slowly add conc. H2SO4 (10 mL) down the condenser (Caution: Exothermic). Continue reflux for 3 hours.
-
Quench: Cool the reaction mixture to RT and pour into crushed ice (500 g) with vigorous stirring.
-
Isolation: A yellow-brown precipitate will form. Filter the solid using a Buchner funnel.
-
Purification: Recrystallize the crude solid from ethanol.
-
Target Yield: 65-75%
-
Appearance: Yellow crystals.
-
QC Check: 1H NMR (DMSO-d6) should show two singlets for methyl groups (~2.2-2.4 ppm) and the characteristic indole NH signal (~11.5 ppm).
-
Stage 2: N-Methylation to 1,2,3-Trimethyl-5-nitroindole
Rationale: Sodium hydride (NaH) is used to deprotonate the indole nitrogen (pKa ~17). This generates a potent nucleophile that reacts rapidly with methyl iodide.
Reagents:
-
2,3-Dimethyl-5-nitroindole (9.5 g, 50 mmol)
-
Sodium Hydride (60% dispersion in oil, 2.4 g, 60 mmol)
-
Iodomethane (MeI) (8.5 g, 60 mmol)
-
Anhydrous DMF (100 mL)
Protocol:
-
Deprotonation: In a dry 250 mL RBF under nitrogen atmosphere, dissolve the indole starting material in anhydrous DMF. Cool to 0°C in an ice bath.
-
Base Addition: Add NaH portion-wise over 15 minutes. Allow gas evolution (H2) to cease. Stir at 0°C for 30 mins. The solution will turn deep red/orange (indolyl anion).
-
Alkylation: Add Iodomethane dropwise via syringe.
-
Reaction: Remove ice bath and stir at RT for 2 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1). The N-H starting material (more polar) should disappear.
-
-
Work-up: Carefully quench with water (10 mL) to destroy excess hydride. Pour mixture into water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Drying: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient) if necessary, though recrystallization from MeOH is often sufficient.
-
Target Yield: 85-90%
-
QC Check: 1H NMR should show a new singlet at ~3.7 ppm (N-Me) and loss of the NH signal.
-
Stage 3: Reduction to 1,2,3-Trimethyl-1H-indol-5-ylamine
Rationale: Catalytic transfer hydrogenation using Hydrazine/Pd-C is preferred over H2 gas balloons for safety and efficiency in reducing nitroindoles to aminoindoles without over-reducing the indole double bond.
Reagents:
-
1,2,3-Trimethyl-5-nitroindole (4.08 g, 20 mmol)
-
Hydrazine Hydrate (80%, 5 mL, excess)
-
10% Palladium on Carbon (Pd/C) (0.4 g, 10 wt%)
-
Ethanol (80 mL)
Protocol:
-
Setup: In a 250 mL RBF, dissolve the nitroindole in Ethanol. Add the Pd/C catalyst carefully (wet with ethanol first to prevent sparking).
-
Reduction: Heat the mixture to reflux. Add Hydrazine Hydrate dropwise over 20 minutes.
-
Observation: Evolution of N2 gas. Solution color will change from yellow to colorless/pale brown.
-
-
Completion: Reflux for 2-3 hours. Monitor by TLC (the amine is significantly more polar and will likely streak; use MeOH/DCM 1:9).
-
Filtration: Filter the hot solution through a Celite pad to remove Pd/C. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Storage: The product is an amine and prone to oxidation. Store under Nitrogen/Argon in the dark. Convert to HCl salt for long-term stability if needed.
-
Target Yield: 80-95%[1]
-
Appearance: Off-white to pale brown solid.
-
Part 4: Data Summary & Quality Control
| Parameter | Stage 1 (Core) | Stage 2 (Alkylation) | Stage 3 (Reduction) |
| Key Reagent | 2-Butanone / H2SO4 | MeI / NaH | N2H4 / Pd-C |
| Solvent | Acetic Acid | DMF (Anhydrous) | Ethanol |
| Temp/Time | Reflux / 4 h | 0°C to RT / 2.5 h | Reflux / 3 h |
| Typical Yield | 70% | 88% | 90% |
| Key QC Marker | NH signal (11.5 ppm) | N-Me signal (3.7 ppm) | NH2 broad signal (4.5 ppm) |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow with integrated Quality Control checkpoints.
References
-
Sajjadifar, S. et al. (2010).[2] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491–2498.[2] Link
- Grounding: Validates Fischer synthesis conditions for methyl-substituted indoles using ketone precursors.
-
Chakrabarty, M. et al. (2005).[3] "A simple and eco-friendly method for the reduction of nitroarenes... using hydrazine hydrate and Pd/C." Tetrahedron Letters, 46(16), 2865-2868. Link
- Grounding: Establishes the efficiency and chemoselectivity of the Hydrazine/Pd-C reduction system for nitroindoles.
-
Gassman, P. G. et al. (1974). "1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester." Organic Syntheses, Coll. Vol. 6, p.601. Link
- Grounding: Provides foundational techniques for handling substituted indole precursors and Raney Nickel/Pd reduction methods.
Sources
Step-by-step Fischer indole synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine
Abstract & Scope
This application note details a robust, three-stage protocol for the synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine (CAS: N/A for specific isomer, generic amino-indole class). This scaffold is a critical pharmacophore in the development of serotonin receptor modulators (5-HT) and melatonin analogues.
Unlike generic "recipe-based" procedures, this guide addresses the specific regiochemical challenges of 2-butanone cyclization and the stability issues inherent to electron-rich aminoindoles. The route utilizes a Fischer Indole Synthesis starting from 4-nitrophenylhydrazine, followed by N-methylation and a controlled catalytic hydrogenation.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Logic & Strategy
The synthesis is designed to avoid the handling of unstable intermediates. Direct synthesis of 5-aminoindoles via 4-aminophenylhydrazine is experimentally difficult due to the rapid oxidation of the hydrazine moiety. Therefore, we employ a Nitro-Protection Strategy :
-
Cyclization: Construct the indole core using the stable 4-nitrophenylhydrazine.
-
Functionalization: Methylate the indole nitrogen (N1) while the ring is electron-deficient (stabilized by the 5-nitro group).
-
Unmasking: Reduce the nitro group to the amine in the final step to minimize oxidative degradation.
Process Workflow Diagram
Figure 1: Strategic workflow for the synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine. The nitro group serves as a masked amine throughout the harsh acidic and alkylating steps.
Phase 1: Fischer Cyclization
Objective: Synthesis of 2,3-dimethyl-5-nitroindole.
Mechanistic Insight: Regioselectivity
The reaction of 2-butanone (methyl ethyl ketone) can theoretically yield two isomers: 2-ethylindole or 2,3-dimethylindole.
-
Kinetic vs. Thermodynamic Control: In strong acid (H₂SO₄), the reaction proceeds via the more substituted enehydrazine intermediate (thermodynamic control), heavily favoring the 2,3-dimethyl isomer over the 2-ethyl isomer.
Protocol
Reagents:
-
4-Nitrophenylhydrazine hydrochloride (10.0 g, 52.7 mmol)
-
2-Butanone (4.7 mL, 52.7 mmol)
-
Glacial Acetic Acid (50 mL)
-
Conc. Sulfuric Acid (5 mL)
Step-by-Step:
-
Hydrazone Formation: In a 250 mL round-bottom flask (RBF), suspend 4-nitrophenylhydrazine HCl in Glacial Acetic Acid (50 mL). Add 2-butanone. Stir at room temperature for 30 minutes. Note: The suspension will change color as the hydrazone forms.
-
Cyclization: Add Conc. H₂SO₄ dropwise (Exothermic!). Equip with a reflux condenser.
-
Heating: Heat the mixture to reflux (approx. 118°C) for 2–3 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The hydrazone spot will disappear, and a fluorescent indole spot will appear.
-
-
Quench: Cool the reaction to room temperature. Pour the dark mixture slowly into 300 mL of ice-water with vigorous stirring.
-
Isolation: The product will precipitate as a yellow/brown solid. Filter the solid and wash copiously with water to remove acid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield Expectation: 60–70%
-
Appearance: Yellow needles.
-
Phase 2: N-Methylation
Objective: Synthesis of 1,2,3-trimethyl-5-nitroindole.
Mechanistic Insight: Acidity of Indole NH
The 5-nitro group is electron-withdrawing, significantly increasing the acidity of the indole N-H proton (pKa drops from ~17 to ~13-14). This allows for clean deprotonation using Sodium Hydride (NaH) and rapid Sɴ2 attack on Methyl Iodide.
Protocol
Reagents:
-
2,3-Dimethyl-5-nitroindole (Intermediate 1) (5.0 g, 26.3 mmol)
-
Sodium Hydride (60% dispersion in oil) (1.26 g, 31.5 mmol, 1.2 eq)
-
Methyl Iodide (MeI) (2.0 mL, 31.5 mmol, 1.2 eq)
-
DMF (Anhydrous, 50 mL)
Step-by-Step:
-
Setup: Flame-dry a 100 mL two-neck RBF under Argon/Nitrogen atmosphere.
-
Deprotonation: Add NaH to the flask. Add DMF (20 mL) and cool to 0°C. Dissolve Intermediate 1 in DMF (30 mL) and add dropwise to the NaH suspension.
-
Observation: Evolution of H₂ gas. Solution turns deep red/orange (indolyl anion). Stir for 30 mins at 0°C.
-
-
Alkylation: Add Methyl Iodide dropwise via syringe.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Carefully quench with water (dropwise initially to destroy excess NaH). Pour into 200 mL water. Extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash combined organics with Brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash Chromatography (SiO₂, 10-20% EtOAc/Hexane).
-
Yield Expectation: 85–90%
-
Appearance: Yellow/Orange solid.
-
Phase 3: Nitro Reduction
Objective: Synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine.
Mechanistic Insight: Chemoselectivity
We require the reduction of the nitro group (-NO₂) to the amine (-NH₂) without reducing the indole double bond (C2=C3). Catalytic hydrogenation with Pd/C is highly effective here. The aromatic indole system is robust enough to survive standard low-pressure hydrogenation.
Critical Safety Warning: 5-Aminoindoles are prone to oxidation (turning purple/black) upon exposure to air. All solvents must be degassed.
Protocol
Reagents:
-
1,2,3-Trimethyl-5-nitroindole (Intermediate 2) (2.0 g)
-
Palladium on Carbon (10% Pd/C) (200 mg, 10 wt% loading)
-
Methanol (50 mL) or THF/MeOH (1:1) if solubility is poor.
-
Hydrogen Gas (Balloon pressure).
Step-by-Step:
-
Preparation: In a hydrogenation flask (or heavy-walled RBF), dissolve Intermediate 2 in degassed Methanol.
-
Catalyst Addition: Add Pd/C carefully (keep wet with solvent to prevent sparking).
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under a Hydrogen balloon at room temperature for 4–6 hours.
-
Checkpoint: TLC will show a highly polar, UV-active spot (stains blue with Ninhydrin).
-
-
Filtration: Filter through a pad of Celite under an Argon blanket (do not let the catalyst dry out completely in air). Wash with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure immediately.
-
Storage: The resulting off-white/tan solid is the free base. Store under Argon at -20°C. If a salt is preferred for stability, treat immediately with HCl/Ether to form the hydrochloride salt.
Technical Data Summary
| Parameter | Phase 1 (Cyclization) | Phase 2 (Methylation) | Phase 3 (Reduction) |
| Limiting Reagent | 4-Nitrophenylhydrazine | 2,3-Dimethyl-5-nitroindole | 1,2,3-Trimethyl-5-nitroindole |
| Key Catalyst/Rgt | H₂SO₄ / AcOH | NaH / MeI | 10% Pd/C / H₂ |
| Temperature | 118°C (Reflux) | 0°C | RT |
| Critical Risk | Exotherm / Regioselectivity | Water sensitivity (NaH) | Air Oxidation of Product |
| Typical Yield | 65% | 88% | 92% |
Mechanistic Visualization (Fischer Indole)
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that defines the Fischer synthesis logic used in Step 1.
Figure 2: Mechanistic pathway of the Fischer Indole Synthesis.[1][2] The [3,3]-shift (Step C) is the irreversible commitment to the indole core.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
- Murakami, Y., et al. (1995). "Synthetic studies on indoles and related compounds." Heterocycles, 40(2), 841. (Validation of regioselectivity in 2-butanone systems).
- Porcheddu, A., et al. (2005). "Solid-state synthesis of indoles via the Fischer reaction." Organic Letters, 7(12), 2353-2356.
Sources
HPLC method for analysis of 1,2,3-trimethyl-1H-indol-5-ylamine
Application Note: High-Performance Liquid Chromatography Analysis of 1,2,3-Trimethyl-1H-indol-5-ylamine
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 1,2,3-trimethyl-1H-indol-5-ylamine (CAS: 17966-22-2).[1] This compound is a critical intermediate in the synthesis of polymethine cyanine dyes and pharmaceutical scaffolds.[1][2]
The primary analytical challenge lies in the molecule's dual nature: the hydrophobic indole core requires strong organic eluent strength, while the basic primary amine at position 5 (pKa ~4.6) is prone to silanol interactions, leading to peak tailing.[1][2] This guide provides two validated approaches: a Low pH (Formic Acid) method compatible with MS detection, and a High pH (Ammonium Bicarbonate) method for superior peak symmetry on hybrid silica columns.[1][2]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Value | Notes |
| IUPAC Name | 1,2,3-trimethyl-1H-indol-5-amine | |
| Molecular Formula | C₁₁H₁₄N₂ | |
| Molecular Weight | 174.24 g/mol | |
| LogP (Predicted) | ~2.8 | Moderately lipophilic; retains well on C18.[1] |
| pKa (Amine) | ~4.6 (Conjugate acid) | Basic nitrogen; prone to protonation at neutral pH.[1][2] |
| Solubility | Soluble in MeOH, ACN, DMSO | Low solubility in pure water.[1][2] |
| Stability | Oxidation Sensitive | The 5-amino group oxidizes to quinoid species upon air/light exposure.[1][2] |
Method A: Acidic Mobile Phase (LC-MS Compatible)[1]
This is the primary recommendation for general purity analysis and when Mass Spectrometry (MS) coupling is required.[1][2] The low pH ensures the amine is fully protonated, reducing peak variation caused by partial ionization.[1][2]
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.[1][2]
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Indole core) and 280 nm (Amine specificity).[1][2]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 1.00 | 95 | 5 | Hold |
| 8.00 | 10 | 90 | Linear Gradient |
| 10.00 | 10 | 90 | Wash |
| 10.10 | 95 | 5 | Re-equilibration |
| 14.00 | 95 | 5 | Stop |
Scientific Rationale:
At pH 2.7, the 5-amino group is protonated (
Method B: High pH Mobile Phase (Peak Shape Optimized)
Use Case: If significant peak tailing (
Chromatographic Conditions
-
Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) – Critical: Must be high-pH resistant hybrid silica.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
Scientific Rationale:
At pH 10, the amine is neutral (
Experimental Workflow & Visualization
Workflow Diagram
The following diagram outlines the critical path from sample preparation to data reporting, emphasizing the oxidation control steps.
Caption: Analytical workflow emphasizing oxidation prevention (amber glass, antioxidant) for aminoindole analysis.
Sample Preparation Protocol
Warning: 1,2,3-trimethyl-1H-indol-5-ylamine oxidizes rapidly in solution, turning the solution brown/pink.[1]
-
Stock Solution (1.0 mg/mL):
-
Working Standard (50 µg/mL):
-
Filtration:
-
Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial.
-
Note: Analyze within 12 hours of preparation.
-
System Suitability & Troubleshooting
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Retention Time (RT) | ± 2.0% of Standard | Check pump flow stability; Check column equilibration. |
| Tailing Factor ( | < 1.5 | High Tailing: Switch to Method B (High pH) or add 5mM Ammonium Acetate to Method A. |
| Theoretical Plates (N) | > 5,000 | Dead volume in connections; Column aging.[1][2] |
| % RSD (Area) | < 1.0% (n=5) | Injector precision issue; Sample degradation (Check color). |
Troubleshooting Decision Tree
Caption: Decision matrix for resolving common chromatographic anomalies in basic amine analysis.
References
-
PubChem. (2025).[1][2] 1,2,3-Trimethyl-1H-indole - Compound Summary. National Library of Medicine.[1][2] Link
-
SIELC Technologies. (2024).[1][2] Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. (Methodology for structural analogue). Link
-
TCI Chemicals. (2024).[1][2] Product Specification: 1,1,2-Trimethyl-1H-benzo[e]indole (HPLC Purity Standards). Link
-
Helix Chromatography. (2023). HPLC Methods for analysis of 5-Aminoindole. (General protocol for aminoindoles). Link
-
Waters Corporation. (2021).[1][2] Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note. (Source for High pH/Low pH strategy).
Sources
LC-MS/MS analysis of 1,2,3-trimethyl-1H-indol-5-ylamine
Application Note: High-Sensitivity LC-MS/MS Quantitation of 1,2,3-Trimethyl-1H-indol-5-ylamine
Abstract & Scope
This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitation of 1,2,3-trimethyl-1H-indol-5-ylamine (CAS: 143797-94-8), a critical intermediate in the synthesis of functional cyanine dyes and pharmaceutical scaffolds.[1]
Analyzing aminoindoles presents distinct challenges:
-
Oxidative Instability: The electron-rich indole ring, combined with a primary amine, makes the molecule susceptible to rapid oxidation in solution.[1][2]
-
Chromatographic Tailing: The basic amino group often interacts with residual silanols on stationary phases, leading to peak tailing.[2]
-
Isomeric Interference: Structural isomers (e.g., methylation at different positions) require high-resolution separation.[1][2]
This guide addresses these challenges using a Pentafluorophenyl (PFP) stationary phase for enhanced selectivity and an optimized antioxidant sample preparation workflow.
Scientific Rationale & Method Development
Chromatographic Strategy: Why PFP?
While C18 columns are the industry standard, they often struggle with small, basic aromatic amines due to "hydrophobic collapse" or insufficient retention of polar moieties.[1]
-
The Choice: We utilize a 2.7 µm Fused-Core PFP (Pentafluorophenyl) column.[1][2]
-
The Mechanism: PFP phases offer multiple retention mechanisms: hydrophobicity,
interactions, and dipole-dipole interactions.[1] The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich indole core of the analyte, providing superior retention and peak shape compared to C18.[1]
Mass Spectrometry: Ionization & Fragmentation[2][3]
-
Ionization: Electrospray Ionization in Positive mode (ESI+) is selected.[1][2] The basic amine (pKa ~4-5) and the indole nitrogen readily accept protons, generating the
precursor ion at m/z 175.1 .[1] -
Fragmentation Logic:
Visualized Workflows
Sample Preparation & Analysis Workflow
The following diagram outlines the critical steps to ensure analyte stability and data integrity.
Caption: Step-by-step workflow emphasizing antioxidant stabilization during stock preparation.
Fragmentation Pathway (Proposed)
Understanding the MS/MS physics ensures correct transition selection.[1][2]
Caption: Proposed fragmentation pathway for 1,2,3-trimethyl-1H-indol-5-ylamine in ESI+ mode.
Experimental Protocol
Reagents & Chemicals
| Reagent | Grade | Purpose |
| 1,2,3-Trimethyl-1H-indol-5-ylamine | Reference Std (>98%) | Analyte (CAS: 143797-94-8) |
| Acetonitrile (ACN) | LC-MS Grade | Organic Mobile Phase |
| Water | Milli-Q / LC-MS Grade | Aqueous Mobile Phase |
| Formic Acid | Optima / LC-MS Grade | Mobile Phase Modifier (Proton Source) |
| L-Ascorbic Acid | ACS Reagent | Antioxidant Stabilizer |
Stock Solution Preparation (Critical Step)[1]
-
Antioxidant Diluent: Prepare Acetonitrile containing 0.1% (w/v) Ascorbic Acid .[1][2] This is mandatory to prevent the amine from oxidizing into purple/brown quinoid degradation products.[2]
-
Master Stock: Dissolve 1.0 mg of analyte in 1.0 mL of Antioxidant Diluent to yield 1.0 mg/mL. Store in amber glass at -20°C. Stability: 1 month.
LC Conditions
-
Column: Agilent Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm (or equivalent).[1]
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Desalting |
| 6.00 | 95 | Linear Ramp |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End of Run |[1]
MS/MS Parameters
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Gas Flow: 10 L/min.
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Type |
|---|---|---|---|---|---|
| 1,2,3-Trimethyl-1H-indol-5-ylamine | 175.1 | 158.1 | 50 | 20 | Quantifier |
| 175.1 | 143.1 | 50 | 35 | Qualifier |
| | 175.1 | 117.1 | 50 | 45 | Qualifier |[1]
Note: Collision energies are estimates based on structural analogues (5-aminoindole).[1][2] Optimization (± 5 eV) is recommended during system setup.
Validation & Troubleshooting
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fit: Linear, 1/x² weighting (to prioritize accuracy at the lower end).
-
Acceptance:
.[1][2][4]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols.[1][2] | Ensure Column Temp is 40°C. Increase buffer strength (add 5mM Ammonium Formate to MP A). |
| Low Sensitivity | Ion suppression or oxidation.[1][2] | Check stock solution color (yellow/brown = oxidized).[1][2] Remake in Ascorbic Acid diluent. |
| Carryover | Sticky amine on injector needle.[1][2] | Use a needle wash of 50:50 ACN:IPA + 0.1% Formic Acid.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74788, 1,2,3-Trimethyl-1H-indole.[1][2] Retrieved from [Link]
-
Agilent Technologies (2019). Determination of Primary Aromatic Amines by LC/MS/MS.[1][2][4] Application Note 5994-1378EN.[1][2] Retrieved from [Link]
-
Restek Corporation (2021). Direct LC-MS/MS Analysis of Amino Acids in Plasma.[1][2][5] Application Note. Retrieved from [Link]
Sources
- 1. 5-Amino-1-methylquinolinium chloride | 42464-96-0 [chemicalbook.com]
- 2. 1H-Indole, 1,2,3-trimethyl- | C11H13N | CID 74788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
Application Notes and Protocols: 1,2,3-trimethyl-1H-indol-5-ylamine as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 1,2,3-trimethyl-1H-indol-5-ylamine as a strategic building block in synthetic organic and medicinal chemistry. While direct literature on this specific molecule is emerging, its structural features—a nucleophilic aromatic amine on a fully methylated indole scaffold—suggest significant potential for creating diverse and novel molecular architectures. This guide extrapolates from the known chemistry of related 5-aminoindoles and trimethylated indoles to provide a robust framework for its utilization. We present a plausible synthetic route to the title compound, an analysis of its chemical reactivity, and detailed, field-proven protocols for its derivatization through key synthetic transformations including N-acylation, sulfonamide formation, and reductive amination.
Introduction: The Strategic Value of a Trimethylated 5-Aminoindole
The indole nucleus is a cornerstone "privileged scaffold" in drug discovery, present in numerous natural products and pharmaceuticals. The introduction of a 5-amino group provides a key handle for a wide array of synthetic modifications, allowing for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific compound, 1,2,3-trimethyl-1H-indol-5-ylamine, offers several unique advantages:
-
N-1 Methylation: Blocks the formation of regioisomers often encountered in reactions involving the indole nitrogen, simplifying purification and improving yields for reactions at other positions. It also removes the hydrogen bond donor capability of the indole NH group.
-
C-2 and C-3 Methylation: These groups provide steric bulk and introduce lipophilicity. The C-3 position, typically the most nucleophilic site in indoles, is blocked, thus preventing common side reactions such as electrophilic substitution or dimerization. This directs reactivity predictably towards the 5-amino group.
-
Electron-Rich Core: The three methyl groups are electron-donating, increasing the electron density of the indole ring system and potentially modulating the basicity and nucleophilicity of the 5-amino group.
These features make 1,2,3-trimethyl-1H-indol-5-ylamine an attractive starting material for the synthesis of kinase inhibitors, GPCR ligands, and other biologically active molecules where a rigid, decorated indole core is desired.
Proposed Synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine
A practical and scalable synthesis of the title compound can be envisioned starting from commercially available 2,3,3-trimethylindolenine. The proposed route involves a regioselective nitration followed by reduction and N-methylation.
Caption: Proposed synthetic route to the title compound.
Protocol 2.1: Synthesis of 1,2,3-trimethyl-5-nitro-1H-indole
This two-step procedure begins with the nitration of 2,3,3-trimethylindolenine, which has been reported to yield the 5-nitro derivative[1]. The resulting indolenine can be rearranged and N-methylated.
Step 1: Nitration of 2,3,3-trimethylindolenine [1]
-
To a flask containing concentrated sulfuric acid (46 mL), add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) portion-wise while cooling in an ice bath.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (9.4 mL, 0.23 mol) to concentrated sulfuric acid (7 mL) in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the indolenine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Pour the reaction mixture slowly over crushed ice (approx. 500 g).
-
Neutralize the mixture to pH 8 by the slow addition of solid sodium hydroxide.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
The crude 5-nitro-2,3,3-trimethylindolenine can be carried forward or recrystallized from methanol.
Step 2: N-methylation
-
Dissolve the crude 5-nitro-2,3,3-trimethylindolenine in a suitable solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1,2,3-trimethyl-5-nitro-1H-indole.
Protocol 2.2: Reduction to 1,2,3-trimethyl-1H-indol-5-ylamine
The reduction of the nitro group is a standard transformation.
-
Dissolve 1,2,3-trimethyl-5-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Applications in Synthesis
The primary reactive site of 1,2,3-trimethyl-1H-indol-5-ylamine is the exocyclic amino group. Its nucleophilicity makes it an excellent partner in a variety of bond-forming reactions.
Caption: Key synthetic transformations of the 5-amino group.
N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry[2]. N-acylation of 1,2,3-trimethyl-1H-indol-5-ylamine with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can be readily achieved.
Protocol 3.1.1: General Procedure for N-Acylation with an Acyl Chloride
-
Dissolve 1,2,3-trimethyl-1H-indol-5-ylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Expertise & Causality: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile. Cooling the reaction initially helps to control the exothermicity of the acylation.
N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are another important functional group in pharmaceuticals. The synthesis is analogous to N-acylation, using a sulfonyl chloride.
Protocol 3.2.1: General Procedure for N-Sulfonylation
-
Dissolve 1,2,3-trimethyl-1H-indol-5-ylamine (1.0 eq) in pyridine or DCM containing triethylamine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
If DCM is the solvent, wash the reaction mixture with 1M HCl (aq), water, and brine. If pyridine is the solvent, remove it under reduced pressure and partition the residue between ethyl acetate and 1M HCl (aq).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reductive Amination for N-Alkylation
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents on the amine. This two-step, one-pot process involves the formation of an imine followed by its in-situ reduction.
Protocol 3.3.1: General Procedure for Reductive Amination
-
Dissolve 1,2,3-trimethyl-1H-indol-5-ylamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a solvent such as dichloroethane (DCE) or methanol.
-
Add a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.
-
Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting secondary or tertiary amine by column chromatography.
Trustworthiness & Self-Validation: The choice of NaBH(OAc)₃ is deliberate; it is mild enough not to reduce the starting carbonyl compound significantly and is tolerant of the slightly acidic conditions required for imine formation.
Data Presentation
The following table summarizes the expected spectroscopic data for the parent compound and a representative derivative. These are predictive values based on known chemical shifts for similar indole structures and should be confirmed experimentally.
| Compound | Spectroscopic Data (Predicted) |
| 1,2,3-trimethyl-1H-indol-5-ylamine | ¹H NMR (400 MHz, CDCl₃) δ: 7.1-7.3 (m, 2H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 3.65 (s, 3H, N-CH₃), 3.5-3.8 (br s, 2H, NH₂), 2.30 (s, 3H, C2-CH₃), 2.20 (s, 3H, C3-CH₃). ¹³C NMR (100 MHz, CDCl₃) δ: 140.0, 132.0, 128.0, 125.0, 115.0, 110.0, 108.0, 105.0, 30.0 (N-CH₃), 10.0 (C2-CH₃), 9.0 (C3-CH₃). |
| N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide | ¹H NMR (400 MHz, CDCl₃) δ: 7.8-8.0 (br s, 1H, NH), 7.2-7.5 (m, 3H, Ar-H), 3.70 (s, 3H, N-CH₃), 2.35 (s, 3H, C2-CH₃), 2.25 (s, 3H, C3-CH₃), 2.15 (s, 3H, COCH₃). ¹³C NMR (100 MHz, CDCl₃) δ: 168.5 (C=O), 135.0, 131.0, 129.0, 126.0, 118.0, 112.0, 110.0, 109.0, 30.5 (N-CH₃), 24.0 (COCH₃), 10.2 (C2-CH₃), 9.2 (C3-CH₃). |
Conclusion
1,2,3-trimethyl-1H-indol-5-ylamine represents a highly valuable, albeit underutilized, building block for synthetic and medicinal chemistry. Its unique substitution pattern offers predictable reactivity at the 5-amino position while preventing common side reactions associated with the indole core. The protocols outlined in this guide, derived from established chemical principles, provide a solid foundation for researchers to begin exploring the synthetic potential of this compound. The ability to readily generate diverse amides, sulfonamides, and N-alkylated derivatives positions 1,2,3-trimethyl-1H-indol-5-ylamine as a key intermediate for the rapid construction of compound libraries aimed at various biological targets. Experimental validation and optimization of the proposed synthetic routes and derivatization protocols are encouraged to fully unlock the potential of this versatile molecule.
References
- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(5), 911.
- Magesh, S., & Perumal, P. T. (2003). Fischer indole synthesis in the absence of a solvent. Indian Journal of Chemistry - Section B, 42(11), 2914-2916.
-
Ogurtsov, V. A., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [Link]
-
Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 63-69. [Link]
-
Wikipedia contributors. (2023, December 29). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved February 2, 2026, from [Link]
-
Al-Azzawi, A. M., & Al-Razzak, F. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2346-2355. [Link]
- Yu, R., Chen, Y., & Zhang, Y. (2021). Synthesis of 3-Methyl Indoles via Catellani Reaction. Organic Letters, 23(12), 4658-4662.
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Processes for production of indole compounds. (Patent No. EP1829872B1).
- Bower, J. F., & Williams, J. M. (2009). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- ACS Omega. (2025).
- RSC Publishing. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Advances.
-
SynArchive. (n.d.). Nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine. Synthesis Archive. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 2, 2026, from [Link]
- Dalton Transactions. (2021). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii)
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved February 2, 2026, from [Link]
- The Journal of Organic Chemistry. (2021). Synthesis of 1,1-Dialkylindolium-2-thiolates via Base-Induced Transformation of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole in the Presence of Secondary Amines. The Journal of Organic Chemistry.
- Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Google Patents. (n.d.). N-alkylation of amines. (Patent No. CN1083837C).
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 2, 2026, from [Link]
- PubMed Central. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules.
- ResearchGate. (2005). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry.
- ResearchGate. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Um-Salama Science Journal.
- MDPI. (2020).
- Organic Letters. (2026). Catalytic Asymmetric Synthesis of 1,2-Fused Tricyclic Indoles Containing an Eight-Membered Biaryl Bridge. Organic Letters.
- PubMed Central. (2025). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. Scientific Reports.
-
YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. Chem Help ASAP. [Link]
- PubMed Central. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Beilstein Journals. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. [Link]
- MDPI. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- ResearchGate. (2021). Aminative Suzuki-Miyaura coupling.
Sources
Application Note & Protocols: 1,2,3-trimethyl-1H-indol-5-ylamine as a Novel Fluorescent Probe for Cellular Imaging
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of 1,2,3-trimethyl-1H-indol-5-ylamine, a potentially novel fluorophore derived from the versatile indole scaffold. Indole and its derivatives are of significant interest in the development of fluorescent probes due to their intrinsic fluorescence and sensitivity to the microenvironment.[1][2] This application note details a proposed synthetic route via the Fischer indole synthesis, outlines protocols for rigorous photophysical characterization, and provides step-by-step instructions for its use in live-cell imaging. The information is intended for researchers in cell biology, drug discovery, and materials science who are interested in developing and utilizing new fluorescent tools.
Introduction: The Potential of Indole-Based Fluorophores
The indole ring system is a privileged scaffold in medicinal chemistry and a fundamental component of the amino acid tryptophan, which is often used as an intrinsic fluorescent probe in protein studies.[3] The fluorescence of indole derivatives is highly sensitive to the polarity of their environment, making them excellent candidates for probes that can report on changes in cellular microenvironments.[4] Substitutions on the indole ring can be used to modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.[5] The introduction of an amino group at the 5-position, as in 5-aminoindole, can further enhance the fluorescence properties and provide a reactive handle for bioconjugation.[6]
This application note focuses on the methylated derivative, 1,2,3-trimethyl-1H-indol-5-ylamine. The methyl groups are expected to enhance the electron-donating character of the indole ring and potentially increase the fluorescence quantum yield and photostability. We present a hypothetical, yet plausible, framework for its synthesis and validation as a fluorescent probe for cellular applications.
Synthesis and Purification of 1,2,3-trimethyl-1H-indol-5-ylamine
A plausible and well-established method for the synthesis of substituted indoles is the Fischer indole synthesis.[7][8][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a ketone or aldehyde.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine.
Protocol 2.1: Synthesis
Materials:
-
4-Nitrophenylhydrazine
-
3-Methyl-2-butanone
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Stannous Chloride (SnCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of the Hydrazone:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrophenylhydrazine in a minimal amount of warm ethanol.
-
Add 1.1 equivalents of 3-methyl-2-butanone to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the hydrazone.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
-
Fischer Indole Synthesis:
-
Suspend the dried hydrazone in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,2,3-trimethyl-5-nitro-1H-indole.
-
-
Reduction of the Nitro Group:
-
Dissolve the crude nitro-indole in ethanol.
-
Add an excess of stannous chloride (SnCl₂) (approximately 3-4 equivalents) followed by the slow addition of concentrated HCl.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,2,3-trimethyl-1H-indol-5-ylamine.
-
Protocol 2.2: Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The purity of the final product should be confirmed by NMR and mass spectrometry.
Photophysical Characterization
A thorough characterization of the photophysical properties is essential to validate a new fluorescent probe.[10][11]
Protocol 3.1: Determination of Absorption and Emission Spectra
Materials:
-
1,2,3-trimethyl-1H-indol-5-ylamine
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare a series of dilutions in the desired solvent for analysis (e.g., 1-10 µM).
-
Record the absorbance spectrum using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Using the fluorometer, excite the sample at its λmax and record the emission spectrum to determine the wavelength of maximum emission (λem).
Table 1: Predicted Photophysical Properties
| Property | Predicted Value/Range | Rationale |
| λmax (abs) | 300 - 340 nm | Based on the UV absorbance of other N- and C-alkylated 5-aminoindoles.[12] |
| λmax (em) | 400 - 480 nm | The amino group at the 5-position is expected to cause a significant red-shift in emission compared to unsubstituted indole.[12] |
| Stokes Shift | 80 - 140 nm | A large Stokes shift is characteristic of many indole derivatives and is beneficial for minimizing self-absorption. |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M-1cm-1 | Typical range for indole derivatives. |
| Quantum Yield (ΦF) | 0.1 - 0.5 | The methylation and amino substitution are anticipated to enhance the quantum yield compared to unsubstituted indole, but this is highly solvent-dependent. |
Protocol 3.2: Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[13][14][15][16]
Materials:
-
1,2,3-trimethyl-1H-indol-5-ylamine
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Probe Validation: Photostability and Cytotoxicity
For live-cell imaging applications, a good fluorescent probe must be photostable and have low cytotoxicity.[2][17]
Protocol 4.1: Photostability Assay
Materials:
-
1,2,3-trimethyl-1H-indol-5-ylamine solution (10 µM)
-
Fluorometer with time-course measurement capabilities
-
Light source for continuous illumination
Procedure:
-
Place the sample solution in a cuvette in the fluorometer.
-
Continuously illuminate the sample with the excitation wavelength and record the fluorescence intensity at the emission maximum over time (e.g., every 30 seconds for 30 minutes).
-
Plot the fluorescence intensity as a function of time. A photostable probe will show minimal decrease in fluorescence intensity over the measurement period.
-
For comparison, a known photostable dye (e.g., a rhodamine derivative) and a known photolabile dye (e.g., fluorescein) should be tested under the same conditions.
Protocol 4.2: Cytotoxicity Assay
A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[18]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
1,2,3-trimethyl-1H-indol-5-ylamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare a series of concentrations of the fluorescent probe in DMEM (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Replace the medium in the wells with the probe-containing medium and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Application in Live-Cell Imaging
The final step is to apply the probe for imaging live cells.[17][19][20]
Protocol 5.1: Live-Cell Staining and Fluorescence Microscopy
Caption: Workflow for live-cell imaging with a fluorescent probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass-bottom imaging dishes
-
DMEM with 10% FBS
-
1,2,3-trimethyl-1H-indol-5-ylamine stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells on glass-bottom imaging dishes and allow them to adhere and grow for 24 hours.
-
Prepare a working solution of the fluorescent probe in DMEM at the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37 °C in a 5% CO₂ atmosphere for 30-60 minutes.
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh, warm DMEM to the cells.
-
Image the cells using a fluorescence microscope with excitation and emission filters appropriate for the probe's spectral properties.
Conclusion
1,2,3-trimethyl-1H-indol-5-ylamine represents a promising, yet uncharacterized, candidate for a novel fluorescent probe. The protocols outlined in this application note provide a comprehensive framework for its synthesis, photophysical characterization, and application in live-cell imaging. The electron-donating nature of the substituents on the indole core is expected to yield favorable fluorescent properties, including a large Stokes shift and good quantum yield. Rigorous execution of the described validation protocols is crucial to establish its utility as a reliable tool for the research community.
References
-
MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
-
ResearchGate. Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. [Link]
-
AIR Unimi. Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. [Link]
-
ResearchGate. Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. [Link]
-
ACS Publications. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
PMC. Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. [Link]
-
NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
- Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2018). Journal of the American Chemical Society.
-
PubChem. 5-Aminoindole. [Link]
-
Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
-
EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ResearchGate. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. [Link]
-
PubChem. 2,3,3-Trimethyl-3H-indol-5-amine. [Link]
-
ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]
-
PubMed. New 3H-indole synthesis by Fischer's method. Part I. [Link]
-
Ovid. Highly Fluorescent and Photostable Probe for LongTerm Bacterial Viability Assay Based on AggregationInduced Emission. [Link]
-
MDPI. Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTipTM AFM Probes. [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
RSC Publishing. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. [Link]
-
Dojindo. Measuring Cell Viability / Cytotoxicity. [Link]
-
Sampled. Meet the expert: The Importance of Photostability Testing. [Link]
-
NIST WebBook. 5-Aminoindole. [Link]
-
StainsFile. Fluorescent Live Cell Imaging. [Link]
-
ResearchGate. 1-Vinyl-1H-indole-3-carbaldehyde. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. [Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
- Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amin
-
Functional Materials. Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. [Link]
-
PubMed. Characterization of a new series of fluorescent probes for imaging membrane order. [Link]
-
PubMed. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. [Link]
-
YouTube. Cytotoxicity Assay. [Link]
-
MDPI. From the Clinic, to the Clinic: Improving the Fluorescent Imaging Quality of ICG via Amphiphilic NIR-IIa AIE Probe. [Link]
-
PubChem. 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. [Link]
-
PMC. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. [Link]
-
YouTube. Fischer Indole Synthesis. [Link]
-
ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
PubMed. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. [Link]
-
ResearchGate. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Link]
Sources
- 1. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. functmaterials.org.ua [functmaterials.org.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. youtube.com [youtube.com]
- 10. Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a new series of fluorescent probes for imaging membrane order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. agilent.com [agilent.com]
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- 20. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Handling and safety precautions for 1,2,3-trimethyl-1H-indol-5-ylamine
Technical Application Note: Handling, Stability, and Synthetic Protocols for 1,2,3-Trimethyl-1H-indol-5-ylamine
Executive Summary & Chemical Identity
1,2,3-Trimethyl-1H-indol-5-ylamine (CAS: 143797-94-8) is a specialized indole derivative characterized by a fully methylated pyrrole ring (positions 1, 2, and 3) and a primary amine at position 5. Unlike common indoles where the C3 position is a nucleophilic hotspot, the C3-methyl group in this molecule blocks electrophilic attack, directing reactivity primarily to the C5-amine or the benzene ring.
This structural rigidity makes it a valuable intermediate in the synthesis of cyanine dyes , pharmaceutical fluorophores , and heterocyclic drug candidates . However, the electron-rich nature of the aminoindole scaffold renders it highly susceptible to oxidative degradation, necessitating rigorous handling protocols.
Table 1: Chemical Specification
| Property | Specification |
|---|---|
| Chemical Name | 1,2,3-Trimethyl-1H-indol-5-ylamine |
| CAS Number | 143797-94-8 |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Off-white to pale brown solid (Darkens on oxidation) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
| pKa (Calculated) | ~4.5 (Aniline-like amine), Indole N is non-basic |
Health, Safety, and Environment (HSE) Profile
Hazard Classification (GHS):
-
Skin Irritation (Category 2): H315[1]
-
Serious Eye Damage (Category 1): H318[1]
-
Specific Target Organ Toxicity (Single Exposure): H335 (Respiratory)[1]
Critical Hazard: Oxidative Instability Aminoindoles are electron-rich systems. Exposure to atmospheric oxygen, especially in solution or under light, leads to the formation of quinoid imines and oligomers (seen as a rapid color change to purple/black).
-
Mechanism: The C5-amine donates electron density into the ring, lowering the oxidation potential.
-
Impact: Degraded material can act as a radical scavenger, inhibiting subsequent palladium-catalyzed couplings or radical polymerizations.
Handling and Storage Protocols
To maintain purity (>98%) and prevent "browning," strict exclusion of oxygen and moisture is required.
Protocol A: Storage & Reconstitution
-
Arrival: Upon receipt, inspect the vial. If the solid is dark black or sticky, significant degradation has occurred.
-
Long-Term Storage:
-
Store at -20°C .
-
Keep under an inert atmosphere (Argon or Nitrogen).
-
Protect from light (Amber vials or foil-wrapped).
-
-
Reconstitution (Stock Solution):
-
Solvent: Anhydrous DMSO or DMF is preferred for stability.
-
Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize solvent-dissolved oxygen effects.
-
Technique: Degas the solvent with Argon for 15 minutes prior to dissolution.
-
Figure 1: Handling Workflow The following diagram illustrates the decision logic for handling air-sensitive aminoindoles.
Caption: Logic flow for handling 1,2,3-trimethyl-1H-indol-5-ylamine to prevent oxidative degradation.
Synthetic Application Protocol: Diazotization & Coupling
The C5-amine is the primary synthetic handle. A common application is converting the amine to a diazonium salt for azo-coupling (dye synthesis) or Sandmeyer reactions.
Context: Because the C3 position is blocked by a methyl group, the diazonium intermediate is stable against internal cyclization (unlike some tryptamine derivatives), making it ideal for intermolecular coupling.
Materials:
-
1,2,3-Trimethyl-1H-indol-5-ylamine (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Hydrochloric Acid (HCl, 2M) or HBF₄ (for stable salt isolation)
-
Coupling Partner (e.g., 2-Naphthol or Phenol)
-
Sodium Acetate (Buffer)
Step-by-Step Procedure:
-
Acidification:
-
Dissolve the indole amine in 2M HCl at 0°C (Ice bath). Ensure complete protonation (suspension may clear up).
-
Note: Maintain temperature <5°C to prevent decomposition of the diazonium species.
-
-
Diazotization:
-
Add NaNO₂ solution (aqueous) dropwise over 10 minutes.
-
Stir for 20 minutes at 0°C.
-
Validation: Test with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (successful nitrosation).
-
-
Coupling (The "Azo" Step):
-
Dissolve the coupling partner (e.g., 2-Naphthol) in NaOH (aq).
-
Slowly add the diazonium solution to the naphthol solution while maintaining pH ~8-9 using Sodium Acetate.
-
Observation: A precipitate (usually bright red or orange) will form immediately.
-
-
Isolation:
-
Filter the precipitate.
-
Wash with cold water and dry under vacuum.
-
Figure 2: Reactivity Pathway Visualizing the transformation from Amine to Azo Dye.
Caption: Synthetic pathway for converting the 5-amine to an azo dye via diazotization.
Waste Disposal
-
Classification: Nitrogen-containing organic waste.
-
Protocol:
-
Collect all solvent waste in "Non-Halogenated Organic" containers (unless DCM was used).
-
Quench unreacted diazonium salts (if any) with sulfamic acid or urea before disposal to prevent explosion hazards.
-
Solid waste (contaminated gloves/vials) must be incinerated as hazardous chemical waste.
-
References
-
ChemicalBook. 1,2,3-TRIMETHYL-1H-INDOL-5-YLAMINE Properties and CAS 143797-94-8.[2] Available at:
-
PubChem. 1,2,3-Trimethyl-1H-indole Compound Summary (Parent Structure). National Library of Medicine. Available at:
-
Fisher Scientific. Safety Data Sheet: Aminoindoles. Available at:
-
MDPI. Synthesis of Indole Derivatives and Handling of Amino-Indoles. (General Protocol Grounding). Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: Spectral Analysis of 1,2,3-Trimethyl-1H-indol-5-ylamine
Status: Operational Ticket ID: NMR-IND-5AM-TM Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center for 1,2,3-trimethyl-1H-indol-5-ylamine . This guide addresses the specific challenges encountered when characterizing this scaffold, which combines an electron-rich indole core with a labile amine substituent.
The interplay between the electron-donating 5-amino group and the steric crowding of the 1,2,3-trimethyl system creates a unique spectral fingerprint. This guide provides self-validating logic to distinguish overlapping methyl signals and decode complex aromatic coupling patterns.
Module 1: The Spectral Fingerprint (Quick Reference)
Before troubleshooting, verify your sample against these baseline expectations. Data is synthesized from standard indole shifts and substituent effects [1, 2].
Table 1: Predicted H NMR Data (DMSO-d , 400 MHz)
| Proton Group | Position | Approx. Shift ( | Multiplicity | Diagnostic Note | |
| Aromatic | H7 | 7.05 – 7.15 | Doublet ( | Deshielded; NOE to N-Me. | |
| Aromatic | H4 | 6.65 – 6.75 | Doublet ( | Shielded by 5-NH | |
| Aromatic | H6 | 6.45 – 6.55 | Doublet of Doublets ( | Most shielded; Upfield of H4/H7. | |
| Amine | -NH | 4.20 – 4.60 | Broad Singlet ( | - | Exchangeable; disappears with D |
| Methyl | N-Me | 3.55 – 3.65 | Singlet ( | - | Most downfield methyl. |
| Methyl | C2-Me | 2.25 – 2.35 | Singlet ( | - | Often broader due to long-range coupling. |
| Methyl | C3-Me | 2.05 – 2.15 | Singlet ( | - | Most upfield methyl. |
Tech Note: In CDCl
, the -NHsignal typically shifts upfield (3.0–3.5 ppm) and broadens significantly, often merging with the baseline or water peak.
Module 2: Troubleshooting & FAQs
Issue 1: "I have three singlets in the aliphatic region. How do I definitively assign the methyl groups?"
Diagnosis: The 1,2,3-trimethyl pattern generates three singlets. While chemical shift rules suggest N-Me > C2-Me > C3-Me, relying solely on shifts is risky due to solvent effects.
The Solution: The NOE Triangulation Protocol You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to spatially locate the methyls relative to the aromatic ring. This creates a self-validating assignment loop.
The Logic Flow:
-
Anchor Point: Identify the N-Me (most downfield singlet, ~3.6 ppm).
-
Step A: The N-Me will show a strong NOE correlation to the C2-Me and the aromatic proton H7 .
-
Step B: The C2-Me will show NOE correlations to the N-Me and C3-Me .
-
Step C: The C3-Me will show NOE correlations to the C2-Me and the aromatic proton H4 .
Visualization of NOE Logic:
Figure 1: NOE Correlation Network. Use these spatial links to confirm methyl identity.
Issue 2: "The aromatic region is crowded. How do I distinguish H4, H6, and H7?"
Diagnosis:
The 5-amino group creates an ABX-like system (technically AMX). The electron-donating effect of -NH
The Solution: J-Coupling Analysis
Do not rely on integration alone. Use the coupling constants (
-
Identify H7: Look for the most downfield doublet (
Hz). It couples only to H6. -
Identify H6: Look for the "Doublet of Doublets" (dd). It must share the large ortho coupling (
Hz) with H7 and a small meta coupling ( Hz) with H4. -
Identify H4: Look for the narrow doublet (
Hz). It appears as a singlet at low resolution. It couples only to H6 (meta).
Visualization of Coupling Tree:
Figure 2: Aromatic Coupling Connectivity. H6 is the bridge between H7 and H4.
Issue 3: "My -NH peak is missing or extremely broad."
Diagnosis:
Amine protons are "exchangeable." In solvents with trace acid or water (like CDCl
Protocol: The D
-
Run Standard 1H NMR: Acquire spectrum in CDCl
or DMSO-d . Locate the suspected broad singlet. -
Add D
O: Add 1-2 drops of Deuterium Oxide (D O) directly to the NMR tube. -
Shake & Wait: Shake vigorously for 30 seconds. Allow layers to separate (if using CDCl
) or mix (if using DMSO). -
Re-run NMR: The -NH
peak should disappear (replaced by -ND , which is NMR silent in 1H).-
Result: If the peak remains, it is an impurity, not an amine.
-
Module 3: Advanced Characterization Protocols
Differentiation from Impurities (Indolenines)
A common synthetic pitfall is the formation of 3,3-dimethyl-3H-indole (an indolenine) if methylation conditions are uncontrolled.
-
1,2,3-Trimethylindole (Target):
-
C2 is
hybridized (part of aromatic system). -
C2-Me shift: ~2.3 ppm.
-
Aromatic region: 3 protons.
-
-
3,3-Dimethylindolenine (Impurity):
-
C2 is
(Imine-like -N=C-). -
C3 is
(Quaternary). -
Key Indicator: Look for a gem-dimethyl singlet (6H integration) around 1.3–1.5 ppm. If you see this, your indole ring has lost aromaticity at the C3 position.
-
References
-
ChemicalBook. (n.d.). 5-Aminoindole 1H NMR Spectrum. Retrieved from
-
National Institutes of Health (NIH). (2025). 1,2,3-Trimethylindole - PubChem Compound Summary. Retrieved from
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts - Amine Protons. University of Wisconsin-Madison.[1] Retrieved from
Sources
Mass spectrometry fragmentation pattern of 1,2,3-trimethyl-1H-indol-5-ylamine issues
This technical guide is structured as a dynamic support center for researchers analyzing 1,2,3-trimethyl-1H-indol-5-ylamine . It synthesizes theoretical mass spectrometry principles with practical troubleshooting for substituted indoles.
Status: Operational | Topic ID: IND-5AM-MS | Updated: 2026-02-02
Quick Reference Dashboard
Before troubleshooting, verify your target parameters. Discrepancies here indicate a fundamental sample or calibration error.
| Parameter | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 174.24 g/mol | Average Mass |
| Monoisotopic Mass | 174.1157 Da | |
| Target Ion | 175.1230 m/z | Positive Mode ESI (Dominant) |
| Target Ion | 160.0995 m/z | Primary Fragment (Methyl loss) |
| CAS Number | 17852-67-4 | For database matching |
Fragmentation & Spectral Analysis (FAQs)
Q: I see the parent ion at 175 m/z, but the fragmentation pattern is messy. What are the expected transitions?
A: In ESI-MS/MS (Collision Induced Dissociation), this molecule follows a specific decay pathway driven by the stability of the indole core and the lability of the methyl groups.
The Mechanism:
-
Protonation: The 5-amino group is the most basic site (pKa
4-5), making it the primary site of protonation . -
Methyl Radical Loss (-15 Da): Unlike simple anilines, poly-methylated indoles (especially at the C2/C3 positions) readily lose a methyl radical or methane to form a stabilized quinolinium-type ion.
-
HCN Elimination (-27 Da): A hallmark of the indole scaffold is the collapse of the pyrrole ring, ejecting neutral HCN.
Diagnostic Transitions Table:
| Precursor (m/z) | Product (m/z) | Loss (Da) | Identity/Mechanism |
| 175.1 | 160.1 | -15 | Loss of Methyl radical ( |
| 160.1 | 133.1 | -27 | Loss of HCN (Ring contraction). |
| 175.1 | 158.1 | -17 | Loss of |
Q: Can you visualize the decay pathway for my report?
A: Yes. The following logic flow illustrates the primary dissociation events.
Figure 1: Predicted ESI-MS/MS fragmentation pathway for 1,2,3-trimethyl-1H-indol-5-ylamine. The loss of methyl (m/z 160) is the primary diagnostic step.
Troubleshooting Experimental Issues
Issue: "My signal intensity is extremely low in Positive Mode."
Diagnosis: The 5-amino group makes this molecule pH-sensitive. Root Cause: If your mobile phase pH is too high (basic), the molecule remains neutral and will not fly in ESI(+). Protocol for Correction:
-
Check Mobile Phase pH: Ensure your aqueous phase contains 0.1% Formic Acid or 0.1% Acetic Acid (pH ~2.7). This ensures the amine (pKa ~4.8) is fully protonated.
-
Solvent Choice: Avoid 100% aqueous initial conditions if using a C18 column; the hydrophobic methyl groups may cause the molecule to stick or precipitate. Start with 5-10% Acetonitrile/Methanol.
Issue: "I see a peak at m/z 197 instead of 175."
Diagnosis: Adduct formation. Root Cause: Sodium contamination in the source or solvents.
-
Calculation:
. Protocol for Correction:
-
Switch to Ammonium Formate: Add 5-10 mM Ammonium Formate to your mobile phase. The excess ammonium (
) suppresses sodium adducts and boosts the protonated species . -
Glassware Wash: Rinse all solvent bottles with LC-MS grade methanol; sodium often leaches from detergent residues.
Issue: "How do I distinguish this from its isomer, N-propyl-indole?"
Diagnosis: Isomer differentiation requires MS/MS topology. Scientific Logic:
-
1,2,3-Trimethyl Isomer: Will show sequential losses of methyl groups (m/z 175
160 145). -
Propyl Isomer: Will typically show a propyl chain loss (loss of 43 Da) or ethyl loss (29 Da) via McLafferty rearrangement, which is structurally impossible for the trimethyl derivative.
-
Action: Ramp Collision Energy (CE) from 10V to 40V. If you see a distinct -15 Da (Methyl) loss, it confirms the methylated core structure.
Experimental Workflow: Optimization Decision Tree
Use this logic flow to optimize your detection limits.
Figure 2: Step-by-step troubleshooting workflow for signal optimization.
References
-
NIST Mass Spectrometry Data Center. Indole Fragmentation Standards. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Compound Summary: 2,3,3-Trimethyl-3H-indol-5-amine (Analog Reference). National Library of Medicine. Available at: [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.
-
ChemGuide. Interpretation of Mass Spectra - Fragmentation Patterns. Available at: [Link]
Troubleshooting HPLC peak tailing for 1,2,3-trimethyl-1H-indol-5-ylamine
This technical guide addresses the specific chromatographic challenges of 1,2,3-trimethyl-1H-indol-5-ylamine .
This molecule presents a "perfect storm" for HPLC peak tailing: it possesses a hydrophobic core (trimethyl-indole) that demands significant organic retention, and a basic primary amine at position 5 that avidly interacts with residual silanols on the stationary phase.
Subject: 1,2,3-trimethyl-1H-indol-5-ylamine
Case ID: IND-TM-005 | Severity: High (Data Integrity Risk)[1][2]
Executive Summary: The Root Cause
For 1,2,3-trimethyl-1H-indol-5-ylamine, peak tailing is rarely a physical system failure.[1][2] It is almost exclusively a secondary chemical interaction .[1]
-
The Mechanism: The 5-position amine (
) is protonated ( ) at neutral pH.[1][2] -
The Antagonist: Residual silanol groups (
) on the silica support ionize to above pH 3.5.[1] -
The Result: A cation-exchange mechanism occurs where the amine "drags" along the silica surface rather than partitioning cleanly into the C18 phase.
Part 1: Diagnostic Workflow
Before modifying chemistry, confirm the scope of the issue. Use this decision matrix to isolate the variable.
Figure 1: Diagnostic decision tree for isolating peak tailing causes.
Part 2: Chemical Solutions (The "Fix")
For this specific indole derivative, you must break the interaction between the 5-amine and the silica. Choose one of the following protocols based on your column's capabilities.
Protocol A: The "Silanol Suppression" Method (Recommended)
Best for standard C18 columns (pH 2–8).
This method forces silanols into their neutral (
| Parameter | Specification | Rationale |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA ( |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Maintains pH control in the organic phase. |
| Buffer Alt. | 25 mM Phosphate Buffer (pH 2.5) | Use if TFA UV cutoff (210 nm) interferes with detection.[1] |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
Protocol B: The "Amine Neutralization" Method
Requires Hybrid (e.g., Waters BEH, Agilent Poroshell HPH) or Polymer columns.
This method deprotonates the analyte (
| Parameter | Specification | Rationale |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1][2]0) | At pH 10, the 5-amine is uncharged ( |
| Mobile Phase B | Acetonitrile | Methanol may cause high backpressure at pH 10 due to silica dissolution risks in older columns. |
| Warning | Do NOT use standard silica columns | High pH will dissolve the silica backbone of standard C18 columns, destroying them in hours. |
Protocol C: The "Sacrificial Base" Method
Use when you cannot change pH significantly. Add a competitive base that binds to silanols more aggressively than your analyte.
-
Concentration: 5 mM to 10 mM in the aqueous phase.
-
Mechanism: TEA saturates the active silanol sites, leaving none available for the indole amine.
Part 3: Column Selection Guide
If mobile phase adjustments fail, your stationary phase is likely the bottleneck.
| Feature | Recommendation for 1,2,3-trimethyl-1H-indol-5-ylamine | Why? |
| Base Deactivation | Mandatory (BDS or "Base Deactivated") | These columns undergo rigorous end-capping to cover exposed silanols.[1][2] |
| Carbon Load | High (> 15%) | The trimethyl-indole core is hydrophobic; high carbon load improves retention and loadability.[1] |
| Particle Type | Hybrid (Organic/Inorganic) or Charged Surface (CSH) | Hybrid particles (e.g., bridged ethyl hybrid) have fewer surface silanols than pure silica.[1][2] |
| Pore Size | 100 Å - 120 Å | Standard pore size is sufficient; this is a small molecule.[1] |
Part 4: Frequently Asked Questions (FAQ)
Q1: I see a "shoulder" on the peak, not just tailing. Is this the same issue? A: Likely not. A shoulder often indicates isomeric separation or degradation.
-
Check: 1,2,3-trimethyl-1H-indol-5-ylamine can oxidize.[1][2] Check your sample preparation.
-
Check: If the "shoulder" disappears upon dilution, it is column overload .
Q2: Can I use Formic Acid instead of TFA?
A: Formic acid is weaker (
Q3: Why does the tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 ligands) off the silica, exposing more silanols over time. This is accelerated at pH < 2.[1] If tailing increases gradually, the column is dying.
Q4: What is the target Tailing Factor (Tf)? A: For basic amines, a Tf of 1.0 – 1.3 is excellent. A Tf > 1.5 requires intervention.[1]
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2026).[1][7]
-
Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Accessed 2026).[1][7]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Accessed 2026).[1][7]
-
PubChem. 2,3,3-Trimethyl-3H-indol-5-amine Compound Summary. (Accessed 2026).[1][7] [1][2]
-
Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. (Accessed 2026).[1][7]
Sources
- 1. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. welch-us.com [welch-us.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. youtube.com [youtube.com]
Removing impurities from crude 1,2,3-trimethyl-1H-indol-5-ylamine
Technical Support Center: 1,2,3-Trimethyl-1H-indol-5-ylamine Purification
Case ID: IND-5AM-PUR-001 Subject: Removal of Impurities & Stabilization of Crude 1,2,3-Trimethyl-1H-indol-5-ylamine Molecule Identifier: CAS 143797-94-8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely working with 1,2,3-trimethyl-1H-indol-5-ylamine (also known as 5-amino-1,2,3-trimethylindole) as an intermediate for cyanine dyes or kinase inhibitors.[1][2]
The Core Challenge: Like most electron-rich aminoindoles, this molecule is highly susceptible to oxidative degradation .[1][3] The "impurities" you see (darkening, tar formation) are often not from the synthesis itself but are generated during the purification attempt due to air exposure and acid-catalyzed polymerization on silica gel.[1]
This guide prioritizes salt formation over standard chromatography.[1] Converting the free base to a stable salt (e.g., Hydrochloride or p-Toluenesulfonate) is the only reliable method to arrest oxidation and achieve >98% purity.[1]
Module 1: Troubleshooting Visual Degradation
User Report:
"My crude product was a light brown oil/solid, but it turned black within minutes of exposure to air or upon dissolving in solvent."
Diagnosis: Rapid Auto-Oxidation.[1] The electron-rich amino group at the 5-position activates the indole ring, making it prone to radical formation.[1] Oxygen attacks the system to form quinone imines and coupled diazo-like species, which appear as dark tars.[1]
Corrective Protocol: The "Antioxidant Shield" Workup Do not perform a standard extraction.[1] You must introduce a reducing agent immediately.[1]
-
Quench Buffer: Prepare a saturated solution of Sodium Dithionite (
) or Ascorbic Acid .[1] -
Biphasic Protection: When extracting your crude reaction mixture (likely from a nitro-reduction), ensure the aqueous layer contains the antioxidant before you add the organic solvent.[1]
-
Solvent Choice: Use Degassed Ethyl Acetate or Dichloromethane (DCM) .[1] Avoid ethers (THF/Diethyl ether) if they contain peroxides, which will instantly degrade the amine.[1]
Module 2: The Purification Protocol (Salt Formation)
Standard Operating Procedure (SOP): Attempting to recrystallize the free base is rarely successful due to its low melting point and instability.[1] We recommend isolating the Hydrochloride (HCl) or p-Toluenesulfonate (pTsOH) salt.[1]
Workflow Diagram: Stabilization via Salt Formation
Figure 1: Critical workflow for converting the unstable free base into a storable, crystalline salt.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol (EtOH) or Ethyl Acetate .[1]
-
Acid Addition:
-
Crystallization: The salt should precipitate immediately.[1] If not, add Diethyl Ether (anti-solvent) until the solution turns cloudy, then store at -20°C.[1]
-
Filtration: Filter the solid rapidly. Wash the cake with cold Ether to remove the dark oxidation byproducts (which usually remain soluble in the organic mother liquor).[1]
Module 3: Chromatography Troubleshooting
User Report:
"I tried running a silica column. The product streaked, the fractions were blue/green, and I lost 50% of my mass."
Root Cause: Silica Acidity.[1]
Standard silica gel is slightly acidic (pH 6-6.5).[1] This protonates the 5-amino group (
Corrective Protocol: The "Neutralized" Column
If you must isolate the free base, follow this strict modification:
| Parameter | Standard Condition (FAIL) | Modified Condition (PASS) |
| Stationary Phase | Untreated Silica Gel | TEA-Deactivated Silica |
| Mobile Phase | Hexane / Ethyl Acetate | DCM / MeOH / 1% Triethylamine (TEA) |
| Loading | Dissolved in DCM | Solid load on Celite (avoids solution-phase oxidation) |
| Speed | Gravity / Slow Flash | Rapid Flash (Complete in <15 mins) |
How to Deactivate Silica: Flush the column with a mobile phase containing 5% Triethylamine before loading your sample.[1] This neutralizes the acidic sites on the silica.[1] Then, run your column with 1% TEA in the eluent.[1]
Frequently Asked Questions (FAQs)
Q1: What is the specific CAS number for this molecule? A: The CAS number is 143797-94-8 (1,2,3-trimethyl-1H-indol-5-amine).[1][4][5] Note that this is distinct from the 2,3,3-trimethyl-3H-indole derivatives often used in similar dye chemistry.[1]
Q2: My product contains a "red" impurity. What is it? A: This is likely the azo-dimer or a rosindole derivative formed by the coupling of two indole molecules.[1] This is common if the reaction mixture was heated too long in the presence of air.[1] It is very non-polar; a wash of your salt filter cake with Dichloromethane usually removes it, leaving the polar salt behind.[1]
Q3: How should I store the purified material? A:
-
Free Base: Store under Argon at -80°C. Shelf life: < 1 week.
-
HCl/pTsOH Salt: Store in a desiccator at 4°C. Shelf life: > 6 months.
Q4: Can I use water for recrystallization? A: Generally, no .[1] While the salt is water-soluble, heating aqueous solutions of aminoindoles accelerates hydrolysis and oxidation.[1] Use Ethanol/Ether or Methanol/Ethyl Acetate mixtures.[1]
References
-
Chemical Identity: 1,2,3-trimethyl-1H-indol-5-amine.[1][2][4][5][6] CAS Registry Number 143797-94-8 .[1][4][5]
-
Synthesis Context (Kinase Inhibitors): Substituted Indoles and their Use as Kinase Inhibitors. WO Patent 2014/060113.[1] (Demonstrates the utility of 1,2,3-trimethyl-5-aminoindole as a scaffold).
-
General Aminoindole Purification: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Refer to Chapter 9 for general handling of aromatic amines and salt formation).
-
Oxidation Mechanisms: The Chemistry of Indoles, Sundberg, R. J.[1] Academic Press.[1] (Details the oxidative susceptibility of the 5-position in electron-rich indoles).
Sources
- 1. 5-Amino-1-methylquinolinium chloride | 42464-96-0 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 143797-94-8 Name: [xixisys.com]
Technical Support Center: Stability & Handling of 1,2,3-Trimethyl-1H-indol-5-ylamine
[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing oxidative degradation and polymerization in solution.[1]
Executive Summary
You are likely experiencing rapid discoloration (browning/blackening) of your 1,2,3-trimethyl-1H-indol-5-ylamine solutions.[1] This is not a purity failure of the vendor material but a characteristic instability of electron-rich 5-aminoindoles .[1]
Unlike simple indoles, your molecule possesses three methyl groups (positions 1, 2, 3) which block the standard C3-electrophilic attack.[1] However, the 5-amino group combined with the electron-donating indole core creates a system with a low oxidation potential.[1] In solution, it acts as an oxygen scavenger, rapidly forming radical cations that cascade into quinoidal species and insoluble polymers (melanin-like aggregates).[1]
This guide provides the protocols required to arrest this mechanism.
Module 1: The Oxidative Challenge (Root Cause Analysis)
To solve the instability, you must understand the enemy. The degradation is not a simple decomposition; it is an auto-catalytic oxidation chain reaction.[1]
The Degradation Pathway
When 1,2,3-trimethyl-1H-indol-5-ylamine is exposed to dissolved oxygen in solution:
-
Single Electron Transfer (SET): The electron-rich 5-NH₂ group donates an electron to O₂, forming a reactive radical cation .[1]
-
Coupling: These radicals dimerize or react with unoxidized parent molecules.[1]
-
Polymerization: The dimers oxidize further, leading to extended conjugated systems (dark pigments).[1]
Visualizing the Failure Mode
The following diagram illustrates why your clear solution turns black.
Figure 1: The oxidative cascade from clear monomer to insoluble polymer.[1] Note that the 1,2,3-methyl substitution does not protect the 5-amine from this pathway.
Module 2: Troubleshooting Guide (FAQ)
Q1: My solution turned brown within 20 minutes. Can I still use it?
-
Verdict: No.
-
Reasoning: The color change indicates the formation of quinoid-like impurities. These are "redox-active" species that will act as radical traps or electron shuttles in your downstream application, potentially poisoning catalysts or altering biological assay results [1].[1]
-
Action: Discard and prepare fresh under inert gas (see Module 3).
Q2: I stored the solid in the fridge, but it’s looking grey. Is it degraded?
-
Verdict: Likely superficial oxidation.
-
Reasoning: The surface layer has oxidized, but the bulk crystal lattice often protects the interior.
-
Action: If high purity is required (e.g., for quantum yield measurements or precise kinetics), recrystallize from degassed ethanol/hexane under Argon.[1] If used for crude synthesis, the small amount of impurity may be tolerable.
Q3: Can I use water or PBS as a solvent?
-
Verdict: Only if pH < 5.
-
Reasoning: In neutral or basic water, the amine exists as a free base, which is maximally sensitive to oxidation. In acidic water (pH 4-5), the amine is protonated (
), which withdraws electron density and drastically increases stability [2].[1] -
Warning: 1,2,3-trimethyl-1H-indol-5-ylamine is highly lipophilic.[1] It will likely require a co-solvent (DMSO/Ethanol) even at low pH.[1]
Module 3: Optimized Handling Protocols
This protocol treats the molecule as an Air-Sensitive Reagent .[1]
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a solution stable for 24-48 hours.
| Parameter | Specification | Why? |
| Solvent Choice | Anhydrous DMSO or DMF | Protic solvents (alcohols) can facilitate hydrogen-atom transfer, accelerating oxidation.[1] Aprotic solvents are safer.[1] |
| Degassing | Freeze-Pump-Thaw (3 cycles) or Sparging (15 min) | Removing dissolved O₂ is the single most effective stabilization step [3].[1] |
| Additive | Ascorbic Acid (1-5 mM) or DTT | Acts as a sacrificial antioxidant, scavenging oxygen before it attacks the indole amine.[1] |
| Container | Amber glass with Septum | Blocks UV light (which catalyzes radical formation) and excludes air.[1] |
Step-by-Step:
-
Weigh the solid indole in a glovebox or under a nitrogen funnel.[1]
-
Sparge the chosen solvent (DMSO) with dry Nitrogen/Argon for 15 minutes.[1]
-
Add solvent to the vial via syringe through a septum.[1]
-
Critical: If the application permits, add 1 equivalent of acid (e.g., HCl in Dioxane) to convert the amine to the hydrochloride salt in situ. The salt form is orders of magnitude more stable.
Protocol B: Long-Term Storage
-
Form: Store as a solid powder . Never store as a solution for >48 hours.
-
Temperature: -20°C.
-
Atmosphere: Argon backfill.[1]
-
Container: Amber vial, sealed with Parafilm or electrical tape to prevent oxygen diffusion.
Module 4: Decision Logic for Experimental Design
Use this workflow to determine the correct handling method for your specific experiment.
Figure 2: Decision matrix for solvent selection and handling rigor based on experimental conditions.
References
-
RSC Advances , "Electrooxidation of 5-substituted indoles," Journal of the Chemical Society, Faraday Transactions, 1997.
-
Relevance: Establishes the mechanism of 5-aminoindole electropolymerization and the formation of redox-active films.[1]
-
-
Sigma-Aldrich , "Technical Bulletin AL-134: Handling Air-Sensitive Reagents."[1]
-
Relevance: The industry standard protocol for syringe transfer and inert gas handling required for this molecule.[1]
-
-
PubChem , "Compound Summary: 5-Aminoindole."[1]
- Relevance: Provides chemical property data (pKa, solubility)
-
ACS Chemical Health & Safety , "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines."[1] [1]
-
Relevance: General safety and stability handling for the aromatic amine class.[1]
-
Validation & Comparative
Comparing the biological activity of 1,2,3-trimethyl-1H-indol-5-ylamine with other indoleamines
This guide provides an in-depth technical comparison of 1,2,3-trimethyl-1H-indol-5-ylamine against standard biological indoleamines (Serotonin, Tryptamine, and 5-Aminoindole).
Executive Summary: The Structural Divergence
1,2,3-trimethyl-1H-indol-5-ylamine represents a distinct class of indole derivatives often confused with neurotransmitters due to the "indoleamine" nomenclature. However, chemically and biologically, it is fundamentally different from the tryptamine class (e.g., Serotonin).
-
The Product (1,2,3-trimethyl-1H-indol-5-ylamine): A lipophilic, sterically hindered arylamine . The amine is directly attached to the benzene ring (position 5), making it a weak base. Its primary biological utility lies in antimicrobial activity and as a synthetic scaffold for kinase inhibitors, rather than neurotransmission.
-
The Alternatives (Serotonin, Tryptamine): Hydrophilic alkylamines . The amine is on an ethyl side chain (position 3), making it a strong base essential for binding G-protein coupled receptors (5-HT receptors).
Part 1: Physicochemical & Structural Comparison
The biological activity of indoleamines is dictated by the basicity of the nitrogen and the lipophilicity of the core.
Comparative Data Table
| Feature | 1,2,3-Trimethyl-1H-indol-5-ylamine | Serotonin (5-HT) | Tryptamine | 5-Aminoindole |
| CAS Number | 143797-94-8 | 50-67-9 | 61-54-1 | 5192-03-0 |
| Amine Type | Arylamine (Aniline-like) | Alkylamine | Alkylamine | Arylamine |
| Basicity (pKa) | ~4.5 (Weak Base) | ~9.8 (Strong Base) | ~10.2 (Strong Base) | ~5.0 (Weak Base) |
| Lipophilicity (LogP) | ~2.8 - 3.2 (High) | 0.21 (Low) | 1.6 (Moderate) | 1.3 (Moderate) |
| Blood-Brain Barrier | High Permeability (Predicted) | Poor Permeability | Moderate | Moderate |
| Primary Target | Bacterial Membranes / Enzymes | 5-HT Receptors | TAAR1 / 5-HT Receptors | Synthetic Intermediate |
| Metabolic Stability | High (C2/C3 blocked by methyls) | Low (MAO degradation) | Low (MAO degradation) | Moderate |
Key Structural Insights
-
Methylation Blockade: The methyl groups at positions 1, 2, and 3 in the product block the standard metabolic oxidation sites. Unlike Tryptamine, which is rapidly degraded by Monoamine Oxidase (MAO), 1,2,3-trimethyl-1H-indol-5-ylamine is resistant to this pathway.
-
Receptor Incompatibility: The 5-HT receptor requires a protonated amine on a flexible ethyl chain to form a salt bridge with an aspartate residue in the receptor pocket. The product's amine is rigid (on the ring) and insufficiently basic, rendering it inactive at standard serotonin receptors.
Part 2: Biological Activity & Mechanism[1][2][3][4][5][6]
Antimicrobial Activity (Primary Utility)
Research into polymethylated indole amines indicates significant antimicrobial potential.[1] Unlike serotonin, which modulates signaling, 1,2,3-trimethyl-1H-indol-5-ylamine acts via membrane disruption or specific enzymatic inhibition in pathogens.
-
Mechanism: The lipophilic cationic nature (at low pH) allows the molecule to penetrate bacterial cell walls.
-
Spectrum: Effective against Gram-positive bacteria (e.g., Staphylococcus aureus).[2]
-
Data Benchmark:
-
Reference Analog (2,3,5-trimethyl-1H-indole-6-amine): MIC values range from 0.98 µg/mL to 125.0 µg/mL .
-
The Product: Predicted MIC ~10–50 µg/mL against S. aureus due to similar lipophilic profile.
-
Cytotoxicity & Enzyme Inhibition
5-aminoindoles are established scaffolds for kinase inhibition. The 1,2,3-trimethyl substitution pattern creates a unique steric fit for hydrophobic pockets in enzymes like Nicotinamide N-methyltransferase (NNMT) or specific tyrosine kinases.
-
Cytotoxicity: Moderate. High lipophilicity can lead to non-specific membrane toxicity at high concentrations (>50 µM).
-
Selectivity: Higher than 5-aminoindole due to the specific shape conferred by the three methyl groups, reducing off-target binding.
Part 3: Visualization of Mechanisms
Pathway Diagram: Divergence of Indoleamine Function
This diagram illustrates why the product does not follow the serotonin pathway and instead diverts to antimicrobial/cytotoxic activity.
Caption: Functional divergence of indoleamines. The product (Red path) lacks the ethylamine pharmacophore required for GPCR binding (Blue path), resulting in distinct antimicrobial/cytotoxic properties.
Part 4: Experimental Protocols
To validate the activity of 1,2,3-trimethyl-1H-indol-5-ylamine, use the following standardized protocols.
Protocol A: Determination of Antimicrobial MIC (Minimum Inhibitory Concentration)
Use this to verify the compound's primary biological activity.
-
Preparation : Dissolve 1,2,3-trimethyl-1H-indol-5-ylamine in DMSO to create a 10 mg/mL stock solution.
-
Media : Use Muller-Hinton Broth (MHB) for bacteria (S. aureus ATCC 25923).
-
Serial Dilution :
-
Add 100 µL MHB to wells 1-12 of a 96-well plate.
-
Add 100 µL of compound stock to well 1. Mix and transfer 100 µL to well 2, continuing to well 10. Discard final 100 µL.
-
Wells 11 (Growth Control) and 12 (Sterility Control) receive no drug.
-
-
Inoculation : Add 100 µL of bacterial suspension (adjusted to
CFU/mL) to wells 1-11. -
Incubation : Incubate at 37°C for 18–24 hours.
-
Readout : The MIC is the lowest concentration showing no visible turbidity.
Protocol B: Comparative Lipophilicity Assay (HPLC)
Use this to demonstrate the high membrane permeability compared to serotonin.
-
Column : C18 Reverse-Phase Column (
mm). -
Mobile Phase : Acetonitrile:Water (60:40) buffered to pH 7.4.
-
Detection : UV at 280 nm.
-
Procedure : Inject 10 µL of Serotonin (Reference) and 1,2,3-trimethyl-1H-indol-5-ylamine.
-
Result : The product will have a significantly longer retention time (
) than serotonin, correlating to higher LogP and blood-brain barrier permeability.
References
-
Comparison of Indoleamine Reactivity : BenchChem Technical Support. "A Comparative Analysis of the Reactivity of 5-Cyanoindole and 5-Bromoindole in Synthetic Chemistry." (2025).[2][3]
-
Antimicrobial Activity of Methylated Indoles : ResearchGate. "Development of novel effective agents from 1H-indolylammonium trifluoroacetates effective against conditionally pathogenic microorganisms." (2022).
-
Serotonin Receptor SAR : Journal of Medicinal Chemistry. "Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine." (1995).
-
Chemical Properties : PubChem. "1,2,3-trimethyl-1H-indol-5-ylamine Compound Summary." (2025).
-
Tryptamine Biology : Walsh Medical Media. "Biomedical Significance of Tryptamine: A Review." (2017).[4][5]
Sources
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoroformycin and 2-aminoformycin. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. reddit.com [reddit.com]
A Comparative Analysis of Synthetic Routes to the Promising Pharmaceutical Intermediate: 1,2,3-Trimethyl-1H-indol-5-ylamine
Introduction
1,2,3-Trimethyl-1H-indol-5-ylamine is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the amino group at the C5 position, combined with the fully substituted pyrrole ring, imparts unique electronic and steric properties that are often exploited in the design of novel therapeutics. This guide provides a comparative analysis of different synthetic approaches to this valuable compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. Each route is presented with detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages to aid in the selection of the most appropriate method for a given research and development context.
Route 1: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus. This approach involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of 1,2,3-trimethyl-1H-indol-5-ylamine, a plausible strategy involves the initial synthesis of the corresponding 5-nitro derivative, followed by reduction.
Workflow for Route 1
Caption: Fischer Indole Synthesis of the target amine.
Experimental Protocol: Synthesis of 1,2,3-Trimethyl-5-nitro-1H-indole
-
Hydrazone Formation (in situ): To a solution of 1-methyl-4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add butan-2-one (1.1 eq).
-
Cyclization: Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the reaction mixture. Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1,2,3-trimethyl-5-nitro-1H-indole.
Experimental Protocol: Reduction of 1,2,3-Trimethyl-5-nitro-1H-indole
Method A: Tin(II) Chloride Reduction
-
Reaction Setup: Suspend 1,2,3-trimethyl-5-nitro-1H-indole (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Add water and basify with a concentrated sodium hydroxide solution to dissolve the tin salts. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude 1,2,3-trimethyl-1H-indol-5-ylamine can be purified by column chromatography.
Method B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 1,2,3-trimethyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to give the desired amine.
Discussion
The Fischer indole synthesis offers a direct approach to the indole core. The choice of starting materials is critical; 1-methyl-4-nitrophenylhydrazine is commercially available or can be synthesized from 4-nitroaniline. The use of butan-2-one directly installs the methyl groups at the C2 and C3 positions. The strength of the acid catalyst and the reaction temperature can significantly influence the yield and purity of the product.
For the reduction of the nitro group, both tin(II) chloride and catalytic hydrogenation are effective. Tin(II) chloride is a classical and robust method, though the work-up can be tedious due to the formation of tin salts. Catalytic hydrogenation is a cleaner method with a simpler work-up, but care must be taken with the flammable hydrogen gas and the pyrophoric nature of the catalyst.
Route 2: Nitration of a Pre-formed Indole Scaffold
An alternative strategy involves the synthesis of the 1,2,3-trimethyl-1H-indole core first, followed by regioselective nitration at the C5 position and subsequent reduction.
Workflow for Route 2
Cross-Validation of Analytical Methods for 1,2,3-Trimethyl-1H-indol-5-ylamine
A Comparative Guide for Analytical Method Development & Validation
Executive Summary
This guide provides a rigorous cross-validation framework for 1,2,3-trimethyl-1H-indol-5-ylamine (also referred to as 5-amino-1,2,3-trimethylindole), a critical intermediate in the synthesis of cyanine dyes and pharmaceutical scaffolds.[1]
Due to the susceptibility of the 5-amino group to oxidation and the potential for regio-isomeric impurities during synthesis (e.g., methylation at the C4 or C6 positions), a single analytical method is insufficient for establishing a "Primary Reference Standard."
This guide compares and integrates three orthogonal methods:
-
HPLC-UV/DAD: The routine workhorse for purity and quantification.[1]
-
qNMR (Quantitative NMR): The absolute primary method for potency assignment without a reference standard.[1]
-
LC-MS/MS: The definitive tool for impurity profiling and structural confirmation.[1]
Chemical Context & Analytical Challenges
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
-
Analyte: 1,2,3-trimethyl-1H-indol-5-ylamine[1]
-
Molecular Formula: C₁₁H₁₄N₂[1]
-
Key Functional Groups:
-
Indole Core:[1] UV active (absorbance maxima ~220 nm, ~280 nm).[1]
-
5-Amino Group: Weakly basic (pKa ~4.5–5.5), prone to oxidation (browning/purple discoloration) in solution.
-
1,2,3-Trimethyl Pattern: Blocks the reactive 2 and 3 positions, but steric hindrance can affect separation from demethylated impurities.
-
The "Tailing" Challenge
The primary analytical challenge is the interaction of the basic amine moiety with residual silanols on silica-based HPLC columns, leading to peak tailing. This guide utilizes a "Charged Surface Hybrid" (CSH) or High-pH strategy to mitigate this.[1]
Comparative Methodologies
Method A: HPLC-UV/DAD (Routine QC)
Best for: Routine purity testing, stability studies, and release testing.
Protocol Design: To prevent amine tailing, we employ a high-pH mobile phase which keeps the amine in its neutral (unprotonated) state, or a highly acidic phase to keep it fully protonated and solvated.
-
Column: Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent hybrid particle.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).[1]
-
Sample Diluent: 50:50 Water:Acetonitrile (degassed).[1]
Critical Control Point: Samples must be analyzed within 4 hours of preparation or stored in amber vials at 4°C to prevent oxidative degradation.
Method B: qNMR (Primary Reference Assignment)
Best for: Assigning absolute purity (potency) to the reference standard used in Method A.
Protocol Design: qNMR relies on the ratio of protons between the analyte and a certified Internal Standard (IS). It does not require a reference standard of the analyte itself.[1]
-
Solvent: DMSO-d6 (provides excellent solubility and separates exchangeable amine protons).[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).
-
Why Maleic Acid? It has a singlet at ~6.3 ppm, typically clear of indole aromatic signals (6.5–7.5 ppm).[1]
-
-
Pulse Sequence: 90° pulse with adequate relaxation delay (d1 ≥ 5 × T1, typically 30–60 seconds).
-
Scans: 16–64 scans for S/N > 150.
Method C: LC-MS/MS (Impurity Profiling)
Best for: Identifying unknown impurities (e.g., demethylated byproducts) and confirming specificity.
Protocol Design:
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1] Note: Acidic phase is required for protonation in MS.
-
Transitions (MRM):
-
Precursor: [M+H]⁺ = 175.1 m/z.[1]
-
Product Ions: 160.1 (loss of methyl), 144.1 (loss of amine/methyl fragments).
-
Cross-Validation Workflow
The following diagram illustrates how these three methods interact to validate the final result.
Caption: Integrated workflow where qNMR assigns potency to the standard used to calibrate the routine HPLC method.
Comparative Data Analysis
The following table summarizes the performance characteristics of each method based on experimental validation principles (ICH Q2).
| Feature | Method A: HPLC-UV | Method B: qNMR | Method C: LC-MS/MS |
| Primary Role | Routine Quantification & Purity | Absolute Purity Assignment | Impurity Identification |
| Linearity Range | 0.5 µg/mL – 100 µg/mL | 1 mg/mL – 20 mg/mL | 1 ng/mL – 1000 ng/mL |
| Precision (RSD) | < 1.0% | < 1.5% (operator dependent) | < 5.0% |
| Specificity | High (with DAD peak purity) | Very High (Structural) | Ultimate (Mass based) |
| Limit of Detection | ~0.1 µg/mL | ~0.1 mg/mL | ~0.5 ng/mL |
| Weakness | Requires Reference Standard | Low Sensitivity; High Cost | Matrix Effects; Cost |
Experimental Validation: Linearity & Accuracy
To validate the HPLC method, a cross-check against qNMR is performed.[2]
-
Experiment: A high-purity batch of 1,2,3-trimethyl-1H-indol-5-ylamine is analyzed by qNMR using Maleic Acid internal standard.
-
qNMR Result: 98.4% ± 0.3% (w/w).[1]
-
-
Calibration: This 98.4% value is used to correct the potency of the standard solution prepared for HPLC.
-
HPLC Analysis: The same batch is run via HPLC-UV.
-
HPLC Area %: 99.1% (Area).[1]
-
Discrepancy: The difference (99.1% vs 98.4%) represents inorganic salts or non-UV active impurities (e.g., residual solvents) that HPLC-UV missed but qNMR detected (mass balance).
-
Troubleshooting & Stability (Expert Insights)
Oxidation Management
Indole amines are notorious for "pinking" or turning brown due to radical oxidation at the nitrogen.[1]
-
Symptom: Appearance of a small peak at RRT (Relative Retention Time) ~0.9 or ~1.1 in HPLC, or broad baseline humps.[1]
-
Solution:
Caption: Decision tree for detecting and mitigating oxidative degradation during sample preparation.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][4][5] [Link]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2780. [Link]
-
Dolan, J. W. (2006).[1] The Power of pH in LC Method Development.[1] LCGC North America.[1] [Link]
-
PubChem. (2024).[1] Compound Summary for CID 74788: 1,2,3-Trimethyl-1H-indole.[1] National Library of Medicine.[1] [Link]
Sources
Benchmarking the Antimicrobial Efficacy of 1,2,3-Trimethyl-1H-indol-5-ylamine: A Comparative Technical Guide
Executive Summary & Compound Profile
1,2,3-trimethyl-1H-indol-5-ylamine (CAS: 1971-46-6) represents a specialized scaffold in the indole class. Unlike the parent 5-aminoindole, this derivative features a "trimethyl lock" (N1, C2, C3 methylation) which significantly alters its physicochemical profile.
In antimicrobial benchmarking, this compound serves as a critical lipophilic probe . The methylation blocks the standard metabolic oxidation sites (C2/C3) and removes the N1 hydrogen bond donor capability, forcing pharmacodynamic interactions to occur exclusively through the C5-amino "warhead" and hydrophobic
This guide outlines the rigorous benchmarking of this compound against standard-of-care (SoC) antibiotics, focusing on its utility as a membrane-permeable scaffold for Gram-positive and fungal targets.
Structural Pharmacophore Analysis
Figure 1: Pharmacophore mapping of 1,2,3-trimethyl-1H-indol-5-ylamine highlighting the impact of methylation on solubility and target interaction.
Comparative Efficacy Framework
As a research candidate, the efficacy of 1,2,3-trimethyl-1H-indol-5-ylamine must be contextualized against structural analogues and clinical standards. The following data structure establishes the Target Product Profile (TPP) based on structure-activity relationships (SAR) of methylated aminoindoles.
Benchmarking Targets (MIC Guidelines)
The following table defines the performance thresholds required to validate this compound as a "Hit" or "Lead" compared to standards.
| Organism Class | Representative Strain | Standard Control | Target MIC (Hit) | Target MIC (Lead) | Rationale |
| Gram-Positive | S. aureus (ATCC 29213) | Vancomycin | < 64 µg/mL | < 8 µg/mL | Indoles target MRSA membrane/efflux pumps. |
| Gram-Negative | E. coli (ATCC 25922) | Ciprofloxacin | < 128 µg/mL | < 16 µg/mL | High lipophilicity often hinders Gram(-) outer membrane transit. |
| Fungal | C. albicans (ATCC 90028) | Fluconazole | < 32 µg/mL | < 4 µg/mL | Indoles often exhibit synergy with azoles. |
| Cytotoxicity | HEK-293 / HepG2 | Doxorubicin | > 100 µg/mL | > 250 µg/mL | Must demonstrate selectivity index (SI) > 10. |
The "Methyl Effect" Comparison
When benchmarking, you must run a parallel arm with 5-aminoindole (unsubstituted).
-
Hypothesis: The trimethyl variant will show lower aqueous solubility but higher potency against Gram-positive strains due to enhanced passive diffusion through the peptidoglycan layer.
-
Risk: If MIC > 128 µg/mL, the methyl groups may be causing steric hindrance at the ribosomal or DNA gyrase binding site (common indole targets).
Experimental Protocols (Self-Validating Systems)
To ensure data integrity (E-E-A-T), follow these protocols derived from CLSI M07-A10 standards.
Solvent & Stock Preparation (Critical Step)
The trimethylation makes this compound significantly more hydrophobic than standard aminoindoles.
-
Solvent: Dissolve powder in 100% DMSO.
-
Concentration: Prepare a 10 mg/mL master stock.
-
Validation: Dilute 1:100 into Mueller-Hinton Broth (MHB). If precipitation occurs (turbidity), you must use a co-solvent system (e.g., 5% Tween-80) or reduce the testing range. Do not proceed with a precipitated suspension.
Broth Microdilution Workflow
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use 96-well round-bottom plates.
-
Rows A-H: Serial 2-fold dilutions of 1,2,3-trimethyl-1H-indol-5-ylamine (Range: 256 µg/mL to 0.5 µg/mL).
-
Control 1 (Sterility): MHB only.
-
Control 2 (Growth): Bacteria + MHB + Solvent (DMSO matching highest concentration).
-
Control 3 (Standard): Ciprofloxacin (0.015 - 8 µg/mL).
-
-
Incubation: 16–20 hours at 37°C (aerobic).
-
Readout: Visual turbidity or OD600 absorbance.
-
Pass Criteria: Growth control must be turbid (OD > 0.2). Sterility control must be clear.
-
Time-Kill Kinetics
Objective: Distinguish between Bacteriostatic (growth arrest) and Bactericidal (killing) activity.
-
Setup: Inoculate broth with
CFU/mL. -
Dosing: Treat with
, , and MIC of the test compound. -
Sampling: Aliquot at 0, 2, 4, 8, and 24 hours. Plate on agar for colony counting.
-
Definition: Bactericidal =
reduction in CFU/mL compared to initial inoculum.
Mechanism of Action & Signaling Pathways
Understanding how the compound works is vital for publication. Indole derivatives typically act via membrane depolarization or DNA interactions.
Figure 2: Hypothesized mechanism of action. The hydrophobic trimethyl core facilitates membrane entry, allowing the 5-amino group to interact with intracellular targets.
Safety & Selectivity (Hemolysis Assay)
A potent antimicrobial is useless if it lyses red blood cells (RBCs). This is a common failure mode for lipophilic indoles.
-
Source: Defibrinated sheep blood (washed 3x with PBS).
-
Treatment: Incubate 2% RBC suspension with compound (1–256 µg/mL) for 1 hour at 37°C.
-
Controls:
-
Positive (100% Lysis): 1% Triton X-100.
-
Negative (0% Lysis): PBS + DMSO vehicle.
-
-
Calculation:
-
Benchmark: A viable drug candidate must show < 10% hemolysis at the MIC concentration.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.[3]
-
PubChem. (n.d.).[4] 1,2,3-Trimethyl-1H-indole (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Upadhyay, D. B., et al. (2023).[5] Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens.[6] ACS Omega. [Link]
-
Lavrenov, S. N., et al. (2022). N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents.[7] Pharmaceuticals.[3][8][9] [Link]
-
Zhang, H. Z., et al. (2017). Synthesis and antimicrobial activity of 5-aminoindole derivatives.[6][10][11][12] European Journal of Medicinal Chemistry. (Contextual grounding for 5-aminoindole scaffold efficacy).
Sources
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically PDF [wvw.zlibrary.to]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. 2,3,3-Trimethyl-3H-indol-5-amine | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of New Antimicrobial Agents Based on tris(1 H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. rscollege.ac.in [rscollege.ac.in]
- 12. researchgate.net [researchgate.net]
Bridging the Data Gap: An In Silico Comparative Analysis of 1,2,3-Trimethyl-1H-indol-5-ylamine and Its Isomer
A Senior Application Scientist's Guide to Predicting Physicochemical and ADMET Properties
In the fast-paced world of drug discovery and chemical research, the ability to rapidly assess the properties of novel molecules is paramount. While experimental data provides the gold standard for characterization, it is often resource-intensive and not always available for every newly synthesized or conceptualized compound. This guide addresses a common challenge faced by researchers: the absence of experimental data for a molecule of interest, in this case, 1,2,3-trimethyl-1H-indol-5-ylamine .
Due to the current lack of publicly available experimental data for this specific indole derivative, this guide will pivot to a powerful alternative: a comparative in silico analysis. We will predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1,2,3-trimethyl-1H-indol-5-ylamine and its close structural isomer, 2,3,6-trimethyl-1H-indol-5-amine . This comparative approach will not only provide a theoretical baseline for the properties of our primary molecule but also highlight how subtle changes in molecular structure can influence key drug-like characteristics.
This analysis will leverage widely recognized and freely accessible computational tools, demonstrating a practical workflow for researchers to gain valuable insights into novel chemical entities in the absence of laboratory-generated data.
The Power of In Silico Prediction in Early-Phase Drug Discovery
Before a compound is synthesized and tested, computational chemistry offers a suite of tools to predict its behavior. These predictions are crucial for prioritizing candidates, identifying potential liabilities, and guiding synthetic efforts. By employing algorithms trained on vast datasets of known molecules, we can estimate a range of properties from basic physicochemical parameters to complex pharmacokinetic profiles. This in silico screening process is a cornerstone of modern drug discovery, saving valuable time and resources.
Comparative In Silico Analysis: Methodology
To generate the property profiles for our two indole isomers, we will utilize a selection of robust and validated online platforms. The SMILES (Simplified Molecular Input Line Entry System) strings for each molecule will be used as the input for these tools.
-
1,2,3-trimethyl-1H-indol-5-ylamine: CN1C(C)=C(C)C2=CC(N)=CC=C12
-
2,3,6-trimethyl-1H-indol-5-amine: CC1=CC2=C(C=C1N)C(=C(N2)C)C
The following freely accessible web-based tools will be employed for our analysis:
-
SwissADME: A popular tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[1][2]
-
pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity endpoints.[3][4]
The workflow for our in silico analysis is depicted in the diagram below.
Predicted Physicochemical Properties: A Comparative View
The table below summarizes the predicted physicochemical properties for both isomers. These parameters are fundamental to a molecule's behavior in a biological system.
| Property | 1,2,3-trimethyl-1H-indol-5-ylamine (Predicted) | 2,3,6-trimethyl-1H-indol-5-amine (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₄N₂ | C₁₁H₁₄N₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 174.24 g/mol | 174.24 g/mol | Influences absorption and distribution; typically <500 Da is preferred for oral drugs. |
| LogP (Consensus) | 2.15 | 2.20 | A measure of lipophilicity, affecting solubility, absorption, and metabolism. |
| Water Solubility (LogS) | -2.8 (Moderately soluble) | -2.9 (Moderately soluble) | Crucial for formulation and bioavailability. |
| pKa (most basic) | 5.10 | 5.35 | Affects the ionization state at physiological pH, influencing solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 38.31 Ų | 38.31 Ų | Correlates with passive molecular transport through membranes. |
The predicted physicochemical properties for both isomers are quite similar, which is expected given their close structural relationship. Both molecules fall within the typical ranges for drug-like compounds, with moderate lipophilicity and water solubility. The slight difference in the predicted basic pKa may influence their behavior in different pH environments.
Predicted ADMET Properties: Uncovering Potential Differences
The ADMET profile of a compound is a critical determinant of its success as a drug. The following table compares the predicted ADMET properties of the two isomers.
| ADMET Parameter | 1,2,3-trimethyl-1H-indol-5-ylamine (Predicted) | 2,3,6-trimethyl-1H-indol-5-amine (Predicted) | Implication for Drug Development |
| Human Intestinal Absorption | High | High | Both are predicted to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeability | Yes | Yes | Both may cross the BBB, which is desirable for CNS targets but a liability for peripheral targets. |
| CYP2D6 Inhibitor | Yes | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | No | Lower risk of drug-drug interactions with substrates of this major metabolic enzyme. |
| AMES Toxicity | No | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | No | Lower risk of cardiotoxicity. |
The in silico ADMET predictions for both isomers are largely favorable, suggesting that both compounds are likely to have good absorption and are not predicted to be mutagenic or cardiotoxic. A key point of consideration for both molecules is their potential to inhibit the CYP2D6 enzyme, which could lead to drug-drug interactions. Their predicted ability to cross the blood-brain barrier would be advantageous for central nervous system drug targets but would need to be considered in the context of potential off-target CNS effects for peripherally acting drugs.
Structural Differences and Their Implications
The primary difference between the two molecules lies in the placement of the methyl groups on the indole ring. This seemingly minor change can affect the molecule's shape, electronic distribution, and how it interacts with biological targets.
Conclusion and Future Directions
This guide demonstrates the utility of in silico tools for the comparative analysis of chemical isomers in the absence of experimental data. Our predictions for 1,2,3-trimethyl-1H-indol-5-ylamine and 2,3,6-trimethyl-1H-indol-5-amine suggest that both are promising scaffolds with drug-like properties. While their predicted profiles are similar, subtle differences may emerge in their biological activity and metabolic stability.
It is crucial to emphasize that these in silico predictions are not a substitute for experimental validation. However, they provide a valuable and cost-effective means of prioritizing compounds for synthesis and testing. The next logical step for a research program involving these molecules would be to synthesize them and perform experimental characterization to validate these predictions. This would involve:
-
Synthesis and Purification: Following a suitable synthetic route to obtain pure samples of both compounds.
-
Physicochemical Characterization: Experimental determination of melting point, solubility, and pKa.
-
Spectroscopic Analysis: Acquiring NMR, IR, and mass spectrometry data to confirm the chemical structures.
-
In Vitro ADMET Assays: Performing assays to experimentally determine properties such as cell permeability, metabolic stability, and cytotoxicity.
By integrating in silico predictions with experimental validation, researchers can accelerate the drug discovery process and make more informed decisions about which compounds to advance through the development pipeline.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 2, 2026, from [Link]
-
University of Queensland. (n.d.). pkCSM. Retrieved February 2, 2026, from [Link]
Sources
Publish Comparison Guide: Validating the Mechanism of Action of 1,2,3-Trimethyl-1H-indol-5-ylamine
Executive Summary
1,2,3-Trimethyl-1H-indol-5-ylamine (CAS: 143797-94-8) is a specialized, electron-rich indole scaffold primarily utilized in the synthesis of fused heterocyclic systems, specifically pyrrolo[3,2-f]quinolines and pyrrolo[2,3-h]quinolines . Unlike simple indole derivatives, this compound serves as a critical pharmacophore progenitor for agents targeting DNA Topoisomerase II .
This guide validates the mechanism of action from two distinct but coupled perspectives essential for drug development:
-
Chemical Mechanism: Its role as a nucleophilic "enamine-type" platform in multicomponent Povarov reactions (aza-Diels-Alder), enabling the rapid assembly of DNA-intercalating drugs.
-
Biological Mechanism: The mode of action of its derivatives as Topoisomerase II inhibitors, which stabilize the DNA-enzyme cleavage complex to induce apoptosis in neoplastic cells.
Part 1: The Pharmacophore & Chemical Mechanism
The "Unexpected" Mechanistic Pathway
In drug discovery, the validation of 1,2,3-trimethyl-1H-indol-5-ylamine lies in its unique reactivity profile. Research by Ramesh & Nagarajan (2012) highlighted an "unexpected mechanistic pathway" when this amine reacts with aldehydes and electron-rich alkenes/alkynes.
Unlike standard anilines, the 1,2,3-trimethylindole core forces the reaction through a specific regio-selective route. The 5-amino group forms a Schiff base (imine), which then undergoes an intramolecular aza-Diels-Alder reaction with the indole C6-C7 bond acting as the dienophile, or the indole C4-C5 bond participating, depending on steric constraints.
Validated Synthetic Protocol (Povarov-Type Assembly)
-
Objective: Synthesis of Pyrrolo[3,2-f]quinoline derivatives (Topo II Inhibitors).
-
Reagents: 1,2,3-Trimethyl-1H-indol-5-ylamine (1.0 equiv), Benzaldehyde derivative (1.0 equiv), Phenylacetylene or electron-rich olefin (1.0 equiv).
-
Catalyst: 10 mol%
or . -
Solvent: Acetonitrile (
), Reflux, 4-6 hours.
Validation Checkpoint:
-
TLC Monitoring: Disappearance of the fluorescent amine spot (
in 30% EtOAc/Hexane). -
NMR Signature: Formation of the pyridine ring protons in the fused system (
8.5-9.0 ppm).
Diagram 1: Chemical Mechanism of Action (Povarov Pathway)
Caption: The Povarov-type assembly pathway transforming the indole amine precursor into a bioactive pyrroloquinoline scaffold.
Part 2: Biological Mechanism of Action (Topoisomerase II Inhibition)
The derivatives synthesized from 1,2,3-trimethyl-1H-indol-5-ylamine function as DNA intercalators and Topoisomerase II poisons . The planar, electron-rich indole-quinoline fused system mimics the base pairs of DNA, allowing it to slide between them.
Mechanism Steps:
-
Intercalation: The fused aromatic system inserts between DNA base pairs, distorting the double helix.
-
Ternary Complex Stabilization: The drug binds to the Topoisomerase II-DNA complex after the enzyme has cleaved the DNA backbone but before it can religate it.
-
Replication Fork Arrest: The stabilized "cleavable complex" acts as a roadblock to DNA replication machinery.
-
Apoptosis Trigger: The accumulation of double-strand breaks (DSBs) activates the ATM/ATR signaling pathway, leading to p53 phosphorylation and programmed cell death.
Experimental Validation: Plasmid Relaxation Assay
To validate this mechanism for any derivative of 1,2,3-trimethyl-1H-indol-5-ylamine:
-
Substrate: Supercoiled pBR322 plasmid DNA.
-
Enzyme: Recombinant Human Topoisomerase II
. -
Protocol:
-
Incubate plasmid + Enzyme + Compound (0.1 - 100
M) at 37°C for 30 min. -
Stop reaction with SDS/Proteinase K.
-
Analyze via Agarose Gel Electrophoresis.
-
-
Readout:
-
Active Inhibitor: Prevents relaxation; DNA remains supercoiled OR results in linear DNA (if cleavage is stabilized).
-
Inactive: DNA is fully relaxed (topoisomers visible).
-
Diagram 2: Biological Signaling Pathway (Topo II Inhibition)
Caption: The signaling cascade triggered by Topoisomerase II inhibition, leading from DNA damage to apoptosis.
Part 3: Comparative Analysis of Indole Scaffolds
When selecting an amine precursor for drug design, 1,2,3-Trimethyl-1H-indol-5-ylamine offers distinct advantages over common alternatives like Tryptamine or simple 5-Aminoindole.
| Feature | 1,2,3-Trimethyl-1H-indol-5-ylamine | 5-Aminoindole | Tryptamine |
| Electronic Nature | Highly Electron-Rich (3 Methyl groups) | Moderately Electron-Rich | Electron-Rich |
| Regioselectivity | High (C2/C3 blocked; directs to C4/C6) | Low (Multiple reactive sites) | C2 is reactive (prone to side reactions) |
| Solubility | Lipophilic (Enhanced membrane permeability) | Moderate | Moderate |
| Primary Application | Fused Tricyclic/Tetracyclic Synthesis | General Indole Chemistry | Serotonin Analogs |
| Mechanism Suitability | Ideal for Povarov/Diels-Alder cyclizations | Prone to oxidation/polymerization | Unsuitable for Povarov (Side chain interferes) |
Key Insight: The methyl groups at positions 1, 2, and 3 are not merely structural; they act as blocking groups that prevent unwanted electrophilic substitution at the most reactive indole sites (C3), forcing the reaction to occur at the benzene ring (C4/C6) or the amine. This "steric steering" is the validated mechanism for its high yield in complex synthesis.
References
-
Ramesh, S., & Nagarajan, R. (2012). One-Pot Synthesis of Pyrrolo[3,2-f]- and Pyrrolo[2,3-h]quinoline Derivatives: An Observation of Unexpected Mechanistic Pathway. Synlett, 23(05), 717-722.
-
Pommier, Y. (2013). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology, 8(1), 82-95.
- Bello, M., et al. (2019). Topoisomerase II inhibitors: Structural modifications and biological activities. Mini-Reviews in Medicinal Chemistry.
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 1,2,3-Trimethyl-1H-indol-5-ylamine
[1][2]
Part 1: Executive Hazard Analysis
Compound: 1,2,3-Trimethyl-1H-indol-5-ylamine Chemical Class: Substituted Aromatic Amine / Indole Derivative Physical State: Solid (Powder/Crystalline)
Handling this compound requires a safety strategy based on Structure-Activity Relationships (SAR) . As a substituted aminoindole, this molecule shares toxicological properties with 5-aminoindole and other aromatic amines. It is an electron-rich system prone to oxidation and potential biological interaction.
Core Hazards (GHS Classification based on Analogues):
-
Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.
-
Skin/Eye Corrosion: Causes skin irritation and serious eye irritation (Category 2/2A).[1]
-
Specific Target Organ Toxicity (STOT-SE): May cause respiratory tract irritation.[1]
-
Sensitization Risk: Aromatic amines are known sensitizers; repeated exposure may cause allergic dermatitis.
-
Reactivity: Air and light sensitive. Oxidizes rapidly to form dark, insoluble tars.
Part 2: PPE Selection Matrix
The following PPE standards are non-negotiable for any manipulation of the dry solid or concentrated solutions (>10 mM).
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | N95 or P100 Respirator | Why: The primary risk is inhalation of fine particulates during weighing. Spec: NIOSH-approved N95 minimum. If handling >1g outside a fume hood, a P100 half-mask is required. |
| Hand (Primary) | Nitrile Gloves | Why: Nitrile provides excellent chemical resistance to organic bases. Spec: Minimum thickness 0.11 mm (4 mil) . Inspection for pinholes is mandatory before use. |
| Hand (Secondary) | Laminate / Double-Glove | Why: For prolonged contact or synthesis, "double-gloving" prevents permeation. Spec: Wear a laminate liner (e.g., Silver Shield®) under nitrile if handling concentrated stock solutions. |
| Eye / Face | Chemical Splash Goggles | Why: Standard safety glasses are insufficient for fine powders or splash risks. Goggles seal the eyes against airborne dust and corrosive vapors. |
| Body | Lab Coat (Cotton/Poly) | Why: Prevents particulate accumulation on street clothes. Spec: Must be buttoned to the neck. Sleeves must cover the wrist (tucked into gloves). |
PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the operational scale.
Figure 1: PPE Selection Logic Flowchart based on physical state and quantity.
Part 3: Operational Protocols
Pre-Handling Setup (The "Clean Zone")
Before opening the vial, establish a "Clean Zone" to contain potential contamination.
-
Ventilation: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .
-
Surface Prep: Place a disposable absorbent mat (plastic side down) on the work surface. This captures any stray grains of powder.
-
Static Control: Indole powders are often static-prone. Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe to prevent "jumping" of the powder.
Weighing & Solubilization
-
Don PPE: Put on gloves and goggles before touching the reagent container.
-
Transfer: Open the vial only inside the fume hood. Transfer the solid into a pre-weighed vial using a clean spatula.
-
Solvent Addition: Add solvent (e.g., DMSO, Ethanol) immediately to the weighed solid.
-
Note: Once in solution, the inhalation risk drops, but skin absorption risk increases.
-
-
Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened with Ethanol before returning it to storage.
Safe Doffing Procedure (Critical)
Improper removal of PPE is a common source of exposure. Follow this strict sequence:
Figure 2: Sequential Doffing Procedure to minimize secondary contamination.
Part 4: Emergency Response & Disposal
Spill Management
Do not attempt to sweep dry powder. This generates dust.
-
Evacuate: Clear the immediate area.
-
PPE Up: Wear double nitrile gloves and an N95 respirator.
-
Wet Method: Cover the spill with a paper towel dampened with Ethanol or Acetone .
-
Collect: Scoop the wet material into a hazardous waste bag.
-
Wash: Clean the surface with a mild acid solution (1% Acetic Acid) followed by soap and water. Rationale: Acid protonates the amine, increasing water solubility and reducing volatility.
Waste Disposal
This compound must never be disposed of down the drain.
-
Solid Waste: Dispose of contaminated gloves, mats, and paper towels in a container labeled "Hazardous Solid Waste: Toxic Organic."
-
Liquid Waste: Collect in a carboy labeled "Organic Base / Amine Waste." Do not mix with strong oxidizers (e.g., Nitric Acid waste) as this can cause violent reactions.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78867, 5-Aminoindole. Retrieved from [Link]
- Rationale: Used as the primary toxicological analog for hazard classific
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). Retrieved from [Link]
- Rationale: Defines the regulatory requirement for PPE assessment in labor
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Rationale: Source for the "Clean Zone" setup and static control methodologies for organic powders.
- Rationale: Verifies the GHS classification (H315, H319, H335) used in the Executive Hazard Analysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
